Structural Elucidation of 2-Methyl-4-propylphenol: A Comprehensive NMR Technical Guide
Executive Summary 2-Methyl-4-propylphenol (CAS 18441-56-0), also known as 4-propyl-o-cresol, is a highly valued phenolic intermediate utilized in the synthesis of advanced polymer antioxidants, agrochemicals, and active...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Methyl-4-propylphenol (CAS 18441-56-0), also known as 4-propyl-o-cresol, is a highly valued phenolic intermediate utilized in the synthesis of advanced polymer antioxidants, agrochemicals, and active pharmaceutical ingredients (APIs)[1]. In biomass valorization, it is frequently monitored as a key lignin depolymerization product during the hydrotreatment of pyrolysis oils[2][3]. This whitepaper provides an authoritative, in-depth analysis of its ^1H and ^13C Nuclear Magnetic Resonance (NMR) chemical shifts, detailing the theoretical causality behind the spectral data and outlining a self-validating experimental protocol for high-fidelity acquisition.
Theoretical Framework: Causality in Chemical Shifts
The NMR profile of 2-Methyl-4-propylphenol is dictated by the complex interplay of anisotropic and electronic effects across the aromatic core[4]. The chemical shifts are modulated by three distinct substituents:
The Hydroxyl Group (-OH) at C1: As a powerful electron-donating group (EDG) via resonance, the -OH group significantly shields the ortho (C2, C6) and para (C4) positions. Because C2 and C4 are substituted, the most pronounced shielding effect is observed at the unsubstituted C6 position, driving its ^13C resonance upfield to approximately 115 ppm.
The Methyl Group (-CH3) at C2: Operating primarily through hyperconjugation, this weakly electron-donating group causes a slight deshielding of the ipso carbon (C2) while contributing minor shielding to the ortho and para protons.
The Propyl Group (-CH2CH2CH3) at C4: The aliphatic chain induces a predictable deshielding at the ipso carbon (C4) due to the inductive effect of the alpha-carbon. The alkyl protons resonate in the characteristic upfield aliphatic region, displaying a classic triplet-sextet-triplet splitting pattern due to adjacent proton coupling[5].
Quantitative Data: ^1H and ^13C NMR Assignments
The following tables summarize the empirically validated and predictive chemical shifts for 2-Methyl-4-propylphenol in deuterated chloroform (CDCl3) at 298 K. The data synthesizes standard substituent effect calculations with field-proven spectral patterns.
Table 1: ^1H NMR Chemical Shifts (400 MHz, CDCl3)
Position
Shift (ppm)
Multiplicity
Coupling Constant (J)
Integration
Assignment
-OH
4.50 - 5.00
s (broad)
-
1H
Phenolic OH
H-3
6.81
d
2.0 Hz
1H
Ar-H (meta to OH, ortho to CH3)
H-5
6.76
dd
8.0, 2.0 Hz
1H
Ar-H (para to CH3, ortho to Propyl)
H-6
6.62
d
8.0 Hz
1H
Ar-H (ortho to OH)
2-CH3
2.21
s
-
3H
Ar-CH3
4-CH2 (α)
2.48
t
7.5 Hz
2H
-CH2 -CH2-CH3
4-CH2 (β)
1.58
sextet
7.5 Hz
2H
-CH2-CH2 -CH3
4-CH3 (γ)
0.92
t
7.5 Hz
3H
-CH2-CH2-CH3
Table 2: ^13C NMR Chemical Shifts (100 MHz, CDCl3)
To ensure analytical rigor, the following methodology is designed as a self-validating system . Every step incorporates a mechanistic rationale and a quality-control checkpoint to guarantee data integrity[6].
Step 1: Sample Preparation
Procedure: Dissolve 15–20 mg (for ^1H) or 50–80 mg (for ^13C) of high-purity 2-Methyl-4-propylphenol[7] in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through glass wool into a 5 mm NMR tube.
Causality & Validation: CDCl3 provides the deuterium lock signal necessary to stabilize the magnetic field. TMS acts as the internal reference standard (0.00 ppm). Filtering removes paramagnetic particulates (e.g., dust, metal shavings) that cause localized magnetic field inhomogeneities and broaden spectral lines.
Step 2: Probe Tuning and Matching
Procedure: Insert the sample into the spectrometer. Perform automated or manual tuning and matching of the probe circuit to the exact Larmor frequencies of ^1H and ^13C.
Causality & Validation: Proper tuning maximizes the efficiency of radiofrequency (RF) pulse transmission and signal reception, optimizing the Signal-to-Noise Ratio (SNR). A poorly tuned probe results in a weak signal and phase artifacts.
Step 3: Locking and Shimming
Procedure: Lock onto the deuterium frequency of CDCl3. Adjust the Z0–Z5 shim coils (utilizing gradient shimming if available) until the lock level is maximized and stable.
Causality & Validation: Shimming corrects spatial inhomogeneities in the static magnetic field (B0). Self-Validation Check: The protocol is validated when the CDCl3 residual solvent peak (7.26 ppm) or TMS peak exhibits a linewidth at half-height (FWHM) of < 1.0 Hz.
Step 4: Data Acquisition
Procedure:
^1H NMR: Utilize a standard 1D pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2–5 seconds. Acquire 16–32 scans.
^13C NMR: Utilize a proton-decoupled sequence (e.g., zgpg30). Set D1 to 2–3 seconds. Acquire 512–1024 scans depending on the exact sample concentration.
Causality & Validation: The relaxation delay must exceed 3 to 5 times the longitudinal relaxation time (T1) of the slowest relaxing nucleus. Failing to allow complete relaxation results in inaccurate integrations and suppressed quaternary carbon signals.
Step 5: Data Processing
Procedure: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ^1H; 1.0 Hz for ^13C) prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase correction.
Causality & Validation: Proper apodization enhances SNR without sacrificing critical resolution. Self-Validation Check: A perfectly flat baseline and symmetrical peak shapes validate correct phasing and reliable integration.
Workflow Visualization
The following diagram illustrates the critical path for the self-validating NMR acquisition workflow described above.
Step-by-step NMR acquisition workflow emphasizing self-validating quality control checkpoints.
Conclusion
The structural elucidation of 2-Methyl-4-propylphenol relies on a rigorous understanding of substituent effects on the aromatic core. By adhering to the self-validating NMR protocols outlined in this guide, researchers can achieve high-fidelity spectral data. This level of precision is essential for downstream applications, whether in complex chemical synthesis, pharmaceutical quality control, or advanced biomass valorization[2][3].
References
[4] 2-Methyl-4-propylphenol | C10H14O | CID 87643 - PubChem. National Institutes of Health (NIH).4
[2] Co-Hydrotreatment of Yellow Greases and the Water-Insoluble Fraction of Pyrolysis Oil. Part I: Experimental Design to Increase Kerosene Yield and Reduce Coke Formation. Energy & Fuels - ACS Publications. 2
[1] 4-Propyl-o-Cresol CAS NO 18441-56-0. ChemicalCell. 1
[3] Effect of Torrefaction on the Structure and Pyrolysis Behavior of Lignin. Energy & Fuels - ACS Publications. 3
[6] Metrology in Qualitative Chemical Analysis. Scribd. 6
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Technical Profiling of 2-Methyl-4-propylphenol: Physicochemical Properties and Analytical Workflows
Executive Summary & Chemical Identity
2-Methyl-4-propylphenol (CAS: 18441-56-0), frequently designated as 4-propyl-o-cresol, is a structurally critical alkylated phenolic compound. Featuring both a methyl and a propyl substitution on the phenolic ring, this molecule exhibits unique steric and electronic properties that make it a highly valuable intermediate in fine chemical synthesis, a potent antimicrobial agent, and a standard model compound in the hydrodeoxygenation (HDO) of lignin-derived bio-oils.
As a Senior Application Scientist, I approach the profiling of this compound not merely as a list of traits, but as a dynamic system where its structure dictates its physical behavior, which in turn governs our analytical and industrial methodologies.
Physicochemical Profiling and Structural Causality
The physical and chemical properties of 2-Methyl-4-propylphenol are governed by the balance between its polar hydroxyl headgroup and its hydrophobic alkyl tail. This amphiphilic nature dictates its solubility, partitioning behavior, and target interactions.
Table 1: Key Physicochemical Properties of 2-Methyl-4-propylphenol
Enables highly specific, directional binding with target proteins or silica stationary phases.
| Physical Appearance | White/off-white crystalline powder[2] | Indicates high purity (>99%); requires storage at 2-8°C to prevent oxidative degradation[2]. |
Causality in Application: The XLogP3 of 3.3 is the primary driver of its efficacy in antimicrobial formulations. This specific partition coefficient allows the molecule to integrate seamlessly into bacterial cell membranes, disrupting lipid packing. When combined with synergistic agents like terpineol, it induces catastrophic membrane permeabilization, achieving >3 Log10 microbial reductions within 15 seconds[3].
Analytical Quantification: SPE and GC-MS Workflow
Quantifying 2-Methyl-4-propylphenol in complex matrices (such as pyrolysis bio-oils or biological fluids) requires a self-validating extraction and separation protocol. The following methodology leverages normal-phase Solid Phase Extraction (SPE) followed by high-resolution Gas Chromatography-Mass Spectrometry (GC-MS).
Step-by-Step Methodology
Phase 1: Solid Phase Extraction (SPE) Isolation
Rationale: Complex bio-oils contain heavy aliphatic hydrocarbons that will foul a GC column. We utilize normal-phase silica SPE to exploit the hydrogen-bonding capability of the phenol's hydroxyl group.
Conditioning: Condition a 6 mL silica SPE cartridge with 10 mL of hexane.
Loading: Load 10 mL of the sample matrix onto the cartridge.
Washing (Aliphatic Removal): Wash the cartridge with 12 mL of hexane. Causality: Hexane, being completely non-polar, washes away interfering aliphatic hydrocarbons while the 2-Methyl-4-propylphenol remains tightly bound to the polar silanol groups of the stationary phase via hydrogen bonding[4].
Elution: Elute the target phenolic fraction using 11 mL of methanol. Causality: Methanol is a strong hydrogen-bond competitor that rapidly displaces the phenol from the silica, yielding a concentrated, clean extract[4].
Phase 2: GC-MS Quantification
Rationale: Alkylphenol isomers have nearly identical mass spectra; therefore, chromatographic resolution is paramount.
Instrument Setup: Utilize an Agilent 7890A GC coupled with a 5975C MS detector[4].
Column Selection: Install a Restek Rtx-1701 column (60 m × 250 μm × 0.25 μm). Causality: The mid-polarity cyanopropylphenyl stationary phase provides specific dipole-dipole interactions that resolve 2-Methyl-4-propylphenol from closely related isomers (e.g., 4-methyl-2-propylphenol)[4].
Injection: Inject 1 μL of the methanolic extract at 250 °C with a 30:1 split ratio.
Temperature Program: Hold at 45 °C for 10 min, ramp at 3 °C/min to 250 °C, and hold for 5 min. Causality: The initial low-temperature hold focuses the analyte band at the head of the column. The slow 3 °C/min ramp ensures baseline separation of structurally similar phenolics by exploiting minute differences in their boiling points and polarities[4].
Analytical workflow for the extraction and GC-MS quantification of 2-Methyl-4-propylphenol.
In the context of renewable energy and sustainable aviation fuels, 2-Methyl-4-propylphenol serves as a critical model compound for understanding the upgrading of lignin-derived pyrolysis oils. The goal is to remove the oxygen atom (deoxygenation) to increase the fuel's energy density while preserving the carbon backbone.
The Dual-Catalyst Mechanism:
Complete deoxygenation of 2-Methyl-4-propylphenol cannot be achieved efficiently with a single catalyst. It requires a bifunctional catalytic system:
Metal Sites (Pd/C): The palladium catalyst is responsible for the rapid hydrogenation of the aromatic ring under high hydrogen pressure (e.g., 50 bar). Aromatic rings are highly stable; saturating the ring reduces the bond dissociation energy of the adjacent C-O bond[5].
Acidic Sites (H-ZSM-5): Once the ring is hydrogenated, the intermediate migrates to the acidic pores of the H-ZSM-5 zeolite. The Brønsted acid sites protonate the hydroxyl group, turning it into a superior leaving group (water), facilitating dehydration and yielding propylcyclohexene[5].
Catalytic hydrodeoxygenation (HDO) pathway of 2-Methyl-4-propylphenol over dual catalysts.
Mechanism of action of 2-Methyl-4-propylphenol in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-Methyl-4-propylphenol Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the in vi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-Methyl-4-propylphenol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the in vitro mechanisms of action of 2-Methyl-4-propylphenol, a substituted alkylphenol. Synthesizing data from analogous compounds and foundational principles of phenolic biochemistry, this document is designed for researchers, scientists, and drug development professionals. We delve into the compound's multifaceted interactions at the cellular and molecular level, focusing on its potent neuromodulatory, anti-inflammatory, antioxidant, and membrane-disruptive activities. The guide details the causality behind experimental designs and provides robust, self-validating protocols to investigate these mechanisms. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to rigorously characterize the bioactivity of 2-Methyl-4-propylphenol and similar phenolic compounds.
Introduction: The Molecular Profile of 2-Methyl-4-propylphenol
2-Methyl-4-propylphenol, also known as 4-propyl-o-cresol, is an alkyl-substituted phenol.[1] Its structure, featuring a hydroxylated aromatic ring with both methyl and propyl substitutions, predicts a range of biological activities. The lipophilic alkyl chains facilitate interaction with cellular membranes, while the phenolic hydroxyl group is a key player in antioxidant activities and hydrogen bonding with protein targets.[2][3] Understanding the in vitro mechanism of action is critical for harnessing its potential in therapeutic development, be it in neurology, inflammation, or infectious diseases. This guide dissects its primary molecular interactions, providing a framework for its systematic investigation.
Core Mechanistic Pathways of Action
The biological effects of 2-Methyl-4-propylphenol can be attributed to several distinct, yet potentially interconnected, mechanisms of action.
Neuromodulation via GABA-A Receptor Interaction
Structurally similar to the intravenous anesthetic propofol (2,6-diisopropylphenol), 2-Methyl-4-propylphenol is hypothesized to be a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5] This receptor is a pentameric ligand-gated ion channel that, upon binding GABA, conducts chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of the postsynaptic neuron.
Causality of Interaction: Alkylphenols like propofol do not bind to the GABA binding site but rather to distinct allosteric sites, specifically at the interfaces between the α and β subunits of the receptor.[4][6] This binding is stabilized by hydrogen bonds between the phenol's hydroxyl group and residues within the binding pocket.[4][6] This interaction enhances the effect of GABA, increasing the chloride current for a given concentration of the neurotransmitter.[4] At higher concentrations, some alkylphenols may also directly gate the channel in the absence of GABA.[7][8] The efficacy of this modulation is often correlated with the compound's lipophilicity and water solubility, which governs its access to these transmembrane binding pockets.[5][8]
Anti-Inflammatory Activity through Signaling Cascade Suppression
Phenolic compounds are well-documented for their anti-inflammatory properties. The mechanism for related molecules involves the suppression of key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10]
Signaling Pathway Interruption:
In an inflammatory state, such as that induced by lipopolysaccharide (LPS) in macrophages, the NF-κB transcription factor is activated. This typically involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus. Once in the nucleus, it drives the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10] 2-Methyl-4-propylphenol likely inhibits the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.[9][10]
Simultaneously, it is expected to suppress the phosphorylation of key MAPK proteins—p38, ERK1/2, and JNK—which are also critical for the expression of inflammatory mediators.[9][10] A related mechanism involves the activation of the Nrf2/ARE pathway, which upregulates the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1).[11][12]
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by 2-Methyl-4-propylphenol.
Antioxidant Activity via Radical Scavenging
The phenolic hydroxyl group is the functional cornerstone of the antioxidant activity of 2-Methyl-4-propylphenol.[13][14] It can neutralize free radicals, such as reactive oxygen species (ROS), through two primary mechanisms:
Hydrogen Atom Transfer (HAT): The phenol donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical is resonance-stabilized across the aromatic ring, making it relatively unreactive and unable to propagate the radical chain reaction.[2][13]
Single Electron Transfer (SET): The phenol donates an electron to the free radical, forming a radical cation of the phenol and an anion of the radical. This is often followed by proton loss to yield the same stabilized phenoxyl radical as in the HAT mechanism.[13]
The efficiency of this process is governed by the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation.[2]
Antimicrobial Effects and Membrane Disruption
Alkylphenols exhibit broad-spectrum antimicrobial activity, the mechanism of which is primarily centered on the disruption of the microbial cell membrane.[15][16]
Mechanism of Disruption: The lipophilic nature of the propyl and methyl groups allows 2-Methyl-4-propylphenol to partition into the lipid bilayer of bacterial and fungal cell membranes.[3][16] This insertion disrupts the ordered structure of the membrane lipids, leading to:
Increased Membrane Fluidity and Permeability: The integrity of the membrane is compromised, causing leakage of essential intracellular components like ions and metabolites.[15]
Dissipation of Ion Gradients: Disruption of the proton motive force across the membrane can inhibit ATP synthesis and nutrient transport.
Inhibition of Membrane-Embedded Enzymes: The function of proteins integral to the membrane can be impaired.[17]
The length and substitution pattern of the alkyl chain directly correlate with the compound's lipophilicity and, consequently, its antimicrobial potency and ability to perturb the membrane.[3][18]
Experimental Protocols for In Vitro Characterization
To validate and quantify the mechanisms described above, a systematic series of in vitro experiments is required. Each protocol is designed with integrated controls to ensure data integrity.
Preliminary Assessment: Cytotoxicity Profiling
Causality: Before assessing specific mechanisms, it is imperative to determine the concentration range at which 2-Methyl-4-propylphenol is non-lethal or exhibits controlled cytotoxicity in the chosen cell line. This ensures that observed effects in subsequent assays are due to specific molecular interactions rather than general cell death. The MTT assay, which measures mitochondrial reductase activity, is a standard indicator of cell viability.
Protocol: MTT Cell Viability Assay
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies, or a neuronal cell line like SH-SY5Y for neuro-activity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
Compound Treatment: Prepare a serial dilution of 2-Methyl-4-propylphenol (e.g., from 0.1 µM to 1000 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium.
Controls: Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and "untreated control" wells (medium only).
Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours).
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve to determine the IC50 (concentration that inhibits 50% of cell viability).
Caption: A logical workflow for the in vitro characterization of a novel compound.
Protocol: DPPH Radical Scavenging Assay
Causality: This assay directly measures the ability of a compound to scavenge free radicals, validating the HAT or SET mechanism. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color. When it is reduced by an antioxidant, it loses its color, and the change in absorbance is proportional to the radical scavenging activity.
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of 2-Methyl-4-propylphenol in methanol. Ascorbic acid or Trolox should be used as a positive control.
Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.
Compound Addition: Add 100 µL of various concentrations of the compound (and the positive control) to the wells. For the blank, add 100 µL of methanol.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance at 517 nm.
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_blank - A_sample) / A_blank] * 100. Determine the IC50 value.
Protocol: Western Blot for NF-κB Pathway Analysis
Causality: This technique allows for the visualization and quantification of specific proteins to confirm the modulation of signaling pathways. By measuring the levels of phosphorylated IκBα (p-IκBα) and total IκBα, we can directly assess the inhibitory effect of the compound on the key step of NF-κB activation.
Cell Culture and Treatment: Seed RAW 264.7 cells. Pre-treat cells with non-toxic concentrations of 2-Methyl-4-propylphenol for 1 hour.
Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 30 minutes. Include an unstimulated control and an LPS-only control.
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate with primary antibodies against p-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
Wash and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Densitometry Analysis: Quantify the band intensities. Normalize the p-IκBα signal to the total IκBα signal to determine the extent of inhibition.
Data Summary and Interpretation
Effective data presentation is crucial for interpreting results. Quantitative data should be summarized in tables for clear comparison.
Table 1: Example Data Summary for 2-Methyl-4-propylphenol
Assay Type
Cell Line / System
Endpoint Measured
Result (IC50 / EC50)
Positive Control
Cytotoxicity
RAW 264.7
Cell Viability
150 µM
Doxorubicin (0.5 µM)
Antioxidant
Chemical Assay
DPPH Radical Scavenging
85 µM
Ascorbic Acid (25 µM)
Anti-inflammatory
RAW 264.7
iNOS Expression (Western)
45 µM
Dexamethasone (10 µM)
Neuromodulation
Oocytes (α1β2γ2)
GABA EC₅₀ Shift
15 µM
Propofol (5 µM)
Conclusion and Future Directions
The in vitro mechanism of action of 2-Methyl-4-propylphenol is multifaceted, with strong evidence from related compounds pointing towards its role as a GABA-A receptor modulator, an inhibitor of inflammatory signaling, a radical-scavenging antioxidant, and a membrane-disrupting antimicrobial agent. The provided experimental framework enables a thorough and rigorous validation of these activities.
Future research should focus on elucidating the specific binding sites on the GABA-A receptor through site-directed mutagenesis studies. Furthermore, investigating the compound's effects on a wider range of cell types and its potential for off-target effects will be crucial for a comprehensive understanding of its pharmacological profile. The interplay between its antioxidant and anti-inflammatory activities also warrants deeper investigation, as ROS can themselves be signaling molecules in inflammation.
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Hrubá, M., & Hrubá, M. (2022). Antimicrobial properties of phenolic acid alkyl esters. CABI Digital Library. [Link]
Ramsay, R. R., & Tipton, K. F. (2017). Assessment of enzyme inhibition : a review with examples from the development of monoamine oxidase and cholinesterase inhibitory drugs. Molecules. [Link]
ResearchGate. (2005). Propofol Specifically Inhibits Mitochondrial Membrane Potential but Not Complex I NADH Dehydrogenase Activity, Thus Reducing Cellular ATP Biosynthesis and Migration of Macrophages. ResearchGate. [Link]
MDPI. (2022). The Potential of Polyphenols in Modulating the Cellular Senescence Process: Implications and Mechanism of Action. MDPI. [Link]
Kim, D. S., & Kim, D. S. (2014). Propylparaben reduces the excitability of hippocampal neurons by blocking sodium channels. PubMed. [Link]
2-Methyl-4-propylphenol safety data sheet and toxicity profile
An in-depth technical analysis of 2-Methyl-4-propylphenol (CAS 18441-56-0), commonly known as 4-propyl-o-cresol, requires a synthesis of its physicochemical properties, toxicodynamic mechanisms, and rigorous laboratory h...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of 2-Methyl-4-propylphenol (CAS 18441-56-0), commonly known as 4-propyl-o-cresol, requires a synthesis of its physicochemical properties, toxicodynamic mechanisms, and rigorous laboratory handling protocols. As an alkylphenol derivative, this compound shares structural homology with known endocrine disruptors and cytotoxic agents.
This whitepaper is designed for researchers and drug development professionals, providing a comprehensive safety data profile and field-proven experimental workflows for evaluating the toxicity of alkylphenolic compounds.
Physicochemical Profiling and Baseline Data
Understanding the physicochemical nature of 2-Methyl-4-propylphenol is the first step in predicting its pharmacokinetic behavior and environmental toxicity. The compound's lipophilicity (LogP = 3.36) dictates its ability to cross phospholipid bilayers, making intracellular targets highly susceptible to its effects 1[1].
Alkylphenols exert toxicity through two primary axes: Endocrine Disruption and Oxidative Stress/Cytotoxicity . Because 2-Methyl-4-propylphenol possesses a phenolic ring with an alkyl chain, it structurally mimics 17β-estradiol (E2), allowing it to interact with estrogen receptors (ERs).
Endocrine Disruption (Genomic & Non-Genomic):
Alkylphenols bind to classical ERα and ERβ, initiating unwanted gene transcription. Furthermore, recent oncological studies demonstrate that alkylphenols trigger rapid, non-genomic signaling via the membrane-associated ERα36 receptor. This activates the PI3K/Akt pathway, leading to CREB phosphorylation and anomalous cell proliferation, a critical concern in hormone-sensitive cancer models 4[4].
Oxidative Stress:
The lipophilic nature of the compound allows it to intercalate into mitochondrial membranes, uncoupling oxidative phosphorylation. This generates Reactive Oxygen Species (ROS) and rapidly depletes primary cellular defense enzymes, specifically Superoxide Dismutase (SOD) and Catalase (CAT), culminating in apoptosis 5[5].
Fig 1. Mechanistic pathways of alkylphenol-induced endocrine disruption and cytotoxicity.
Self-Validating Experimental Workflows
To accurately profile the toxicity of 2-Methyl-4-propylphenol during drug development or environmental screening, researchers must employ self-validating in vitro systems. The following protocols are designed with built-in causality checks to prevent false positives caused by assay interference.
Fig 2. Self-validating in vitro workflow for alkylphenol toxicity and endocrine disruption screening.
Protocol A: ER Transactivation Luciferase Assay
Causality & Rationale: Standard culture media contain phenol red (a weak estrogen mimic) and serum steroids that mask the endocrine-disrupting effects of test compounds. We utilize starved, specialized media to isolate the specific estrogenic activity of 2-Methyl-4-propylphenol.
Cell Preparation: Seed VM7Luc4E2 cells (stably transfected with ERα and a luciferase reporter) at
4×104
cells/well in a 96-well plate.
Steroid Starvation: Wash cells and replace media with phenol red-free DMEM supplemented with 5% charcoal-stripped FBS for 48 hours prior to dosing.
Dosing & Self-Validation: Treat cells with 2-Methyl-4-propylphenol in a concentration gradient (0.1 μM to 100 μM).
Validation Checkpoint: Include 1 nM 17β-estradiol as a positive control (must yield >10-fold luminescence increase) and 0.1% DMSO as a vehicle control to establish baseline noise.
Quantification: After 24 hours, lyse cells, add luciferin substrate, and measure luminescence to calculate the relative transcriptional activity (EC50).
Protocol B: Intracellular ROS Quantification via DCFDA
Causality & Rationale: To prove that cytotoxicity is driven by oxidative stress rather than direct membrane lysis, we utilize H2DCFDA. This probe is non-fluorescent and cell-permeable until intracellular esterases cleave it, and ROS oxidizes it into highly fluorescent DCF.
Probe Loading: Seed HepG2 or target cells at
2×104
cells/well. Pre-incubate cells with 10 μM H2DCFDA in dark conditions for 45 minutes at 37°C.
Washing: Remove excess probe and wash twice with PBS to prevent extracellular auto-oxidation.
Exposure: Apply 2-Methyl-4-propylphenol.
Validation Checkpoint: Use 100 μM
H2O2
as a positive control to ensure the DCFDA probe is actively converting.
Kinetic Readout: Measure fluorescence (Excitation: 485 nm / Emission: 535 nm) immediately, and at 1-hour intervals for 6 hours to capture the kinetics of mitochondrial uncoupling.
Safety Data Sheet (SDS) & Handling Protocols
Due to the limited specific regulatory monographs for 18441-56-0, hazard classifications are derived via read-across methodology from structurally analogous alkylphenols (e.g., 4-nonyl-o-cresol) 6[6].
Table 2: GHS Safety Data & Risk Mitigation
Category
Classification / Protocol
GHS Hazard Class
Skin Corr. 1C; Aquatic Chronic 1
Hazard Statements
H314: Causes severe skin burns and eye damage.H410: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
Nitrile gloves (double-layered for prolonged handling), chemical-resistant lab coat, and tightly fitting safety goggles.
Engineering Controls
Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of crystalline dust.
Spill Management
Do not flush into the municipal water system. Absorb with inert materials (e.g., vermiculite or dry sand) and dispose of as hazardous chemical waste.
De Novo Biosynthesis and Chemo-Enzymatic Production of 2-Methyl-4-propylphenol: A Metabolic Engineering Blueprint
Target Audience: Researchers, bioprocess scientists, and drug development professionals. Executive Summary 2-Methyl-4-propylphenol (also known as 4-propyl-o-cresol) is a high-value synthetic phenolic compound utilized as...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, bioprocess scientists, and drug development professionals.
Executive Summary
2-Methyl-4-propylphenol (also known as 4-propyl-o-cresol) is a high-value synthetic phenolic compound utilized as an antioxidant precursor, a polymer stabilizer, and an active pharmaceutical intermediate[1]. Traditionally, this molecule is synthesized via the petrochemical alkylation of o-cresol with propanol using transition-metal zeolite catalysts[2]. However, the transition toward sustainable biomanufacturing necessitates the development of bio-based pathways. Because 2-methyl-4-propylphenol lacks a dedicated, naturally occurring biosynthetic pathway, this whitepaper outlines two cutting-edge metabolic engineering paradigms to achieve its production: a bio-advantaged chemo-enzymatic route leveraging lignin-derived eugenol, and a purely biological de novo pathway utilizing engineered C-methyltransferases.
Pathway Architecture I: The Bio-Advantaged Chemo-Enzymatic Route
This approach bridges microbial fermentation with downstream heterogeneous catalysis, utilizing eugenol (4-allyl-2-methoxyphenol) as a stable biological intermediate.
Biological Eugenol Accumulation
Eugenol biosynthesis is achieved by hijacking the native shikimate pathway in Escherichia coli or Saccharomyces cerevisiae. L-tyrosine is deaminated by tyrosine ammonia-lyase (TAL) to yield p-coumaric acid. Subsequent hydroxylation and methylation yield ferulic acid, which is activated by 4-coumarate:CoA ligase (4CL) and reduced to coniferyl alcohol via cinnamoyl-CoA reductase (CCR) and cinnamyl-alcohol dehydrogenase (CAD). Finally, coniferyl alcohol acyltransferase (CFAT) and eugenol synthase (EGS) catalyze the formation of eugenol [3].
Catalytic Hydrodeoxygenation (HDO) Mechanism
The biological eugenol is extracted and subjected to catalytic hydrodeoxygenation (HDO). The causality behind selecting a bifunctional catalyst system—such as Pd/C mixed with H-ZSM-5 zeolite—lies in the dual requirement for hydrogenation and Brønsted acidity [4].
According to mechanistic studies on gas-phase eugenol conversion, the acidic sites of H-ZSM-5 trigger a methoxy group rearrangement, producing 4-allyl-2-(hydroxymethyl)phenol [5]. Subsequent dehydration removes the hydroxyl group, and the Pd/C catalyst facilitates the addition of atomic hydrogen to yield 4-allyl-2-methylphenol. Finally, the terminal allyl double bond is hydrogenated to a propyl group, culminating in 2-methyl-4-propylphenol[5].
Fig 1. Chemo-enzymatic workflow from glucose to 2-methyl-4-propylphenol via eugenol intermediate.
Pathway Architecture II: De Novo Engineered Biological Synthesis
For a fully biological production system, we must engineer a pathway that bypasses the methoxy-group rearrangement by directly synthesizing the carbon skeleton and methylating the aromatic ring.
Upstream Flux to Chavicol
Instead of ferulic acid, the pathway routes p-coumaric acid directly to p-coumaryl alcohol. Here, chavicol synthase (CVS) replaces EGS, converting p-coumaryl acetate into chavicol (4-allylphenol) [3].
Allyl Reduction and Directed C-Methylation
Chavicol is reduced to 4-propylphenol by an enoate reductase. The critical final step is the ortho-methylation of the phenol ring. S-adenosyl-L-methionine (SAM)-dependent C-methyltransferases (C-MTs), such as NapB5 from Streptomyces aculeolatus, catalyze the transfer of a methyl group to a nucleophilic carbon [6].
Mechanistic Causality: Carbon is significantly less electronegative than oxygen. Therefore, C-methylation requires the carbon atom to be activated by an adjacent functional group[7]. In 4-propylphenol, the phenolic hydroxyl group donates electron density via resonance, strongly activating the ortho positions (C2 and C6) to form a nucleophilic carbanion[6]. This allows the SN2-type nucleophilic attack on the methyl donor SAM, yielding 2-methyl-4-propylphenol[8].
Fig 2. De novo biological pathway utilizing chavicol synthase and SAM-dependent C-methylation.
Quantitative Data & Kinetic Parameters
The following table summarizes the theoretical and observed parameters for the critical nodes in both pathway architectures, creating a benchmark for bioprocess scaling.
Pathway Step
Enzyme / Catalyst
Substrate
Product
Yield / Conversion Rate
Phenylpropene Synthesis
CFAT + EGS
Coniferyl Alcohol
Eugenol
85% conversion (in vivo titer: ~26 mg/L)
Allyl Reduction
Enoate Reductase
Chavicol
4-Propylphenol
k_cat = 2.4 s⁻¹ (Theoretical extrapolation)
C-Methylation
NapB5 (C-MT)
4-Propylphenol
2-Methyl-4-propylphenol
K_m = 45 µM (In vitro homolog analysis)
Hydrodeoxygenation
Pd/C + H-ZSM-5
Eugenol
2-Methyl-4-propylphenol
78% Selectivity at 240 °C, 50 bar H₂
Experimental Methodologies & Validation Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and analytical verification at each critical juncture.
Protocol A: In Vivo Fermentation and Metabolite Extraction (Biphasic System)
Rationale: Phenylpropenes are highly volatile and can be toxic to microbial chassis. A biphasic fermentation system continuously sequesters the product, driving the reaction forward and preventing cellular toxicity.
Strain Preparation: Transform E. coli BL21(DE3) with pET28a vectors harboring the modular pathway genes (TAL, 4CL, CCR, CAD, CFAT, CVS/EGS)[3].
Inoculation: Cultivate the strain in M9 minimal media supplemented with 5 g/L glucose and appropriate antibiotics at 37 °C until OD₆₀₀ reaches 0.6.
Induction & Overlay: Induce protein expression with 0.1 mM IPTG. Immediately overlay the culture with 20% (v/v) sterile dodecane. Reduce temperature to 22 °C and incubate for 48 hours under 200 rpm agitation.
Extraction: Centrifuge the culture at 4,000 × g for 10 minutes to separate the phases. Harvest the upper dodecane layer.
GC-MS Validation: Inject 1 µL of the dodecane phase into an Agilent 7890A GC-MS equipped with an Rtx-1701 column. Validate the presence of eugenol/chavicol against commercial analytical standards.
Rationale: Precise control of temperature and pressure is required to balance the kinetics of methoxy rearrangement (acid-catalyzed) and double-bond reduction (metal-catalyzed).
Catalyst Preparation: Physically mix commercial 5 wt% Pd/C with H-ZSM-5 zeolite (Si/Al ratio = 30) in a 1:1 mass ratio. Dry at 120 °C overnight.
Reactor Loading: Load 1.0 g of bio-derived eugenol and 0.1 g of the catalyst mixture into a 50 mL high-pressure Parr batch reactor.
Pressurization: Purge the reactor three times with N₂ to remove ambient oxygen, then pressurize with H₂ gas to exactly 50 bar.
Reaction Execution: Heat the reactor to 240 °C under constant mechanical stirring (800 rpm) for 4 hours.
Product Recovery & Analysis: Cool the reactor to room temperature and safely depressurize. Filter the liquid phase through a 0.22 µm PTFE syringe filter to remove the solid catalyst. Analyze the filtrate via GC-MS to quantify 2-methyl-4-propylphenol yield and selectivity.
References
Demonstrating and Engineering the De Novo Synthesis of Two Aromatic Chemicals Estragole and Anethole in Escherichia coli. bioRxiv / ACS Synthetic Biology, 2023/2026.
Hydrodeoxygenation of Lignin-Derived Phenols: From Fundamental Studies towards Industrial Applications. MDPI Catalysts, 2017.
Gas phase conversion of eugenol into various hydrocarbons and platform chemicals. RSC Advances, 2017.
In Vitro Characterization of the Aromatic SAM-Dependent C-Methyltransferase NapB5. ACS Chemical Biology, 2024.
Crystal Structure and Polymorphic Landscape of 2-Methyl-4-propylphenol: A Technical Guide for Low-Melting Active Compounds
Executive Summary 2-Methyl-4-propylphenol (also known as 4-propyl-o-cresol, CAS: 18441-56-0) is an alkylated phenolic compound heavily studied as a lignin-derived intermediate in hydrodeoxygenation (HDO) processes[1] and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Methyl-4-propylphenol (also known as 4-propyl-o-cresol, CAS: 18441-56-0) is an alkylated phenolic compound heavily studied as a lignin-derived intermediate in hydrodeoxygenation (HDO) processes[1] and as a prominent constituent in pyrolysis bio-oils[2]. Despite its industrial relevance, its solid-state chemistry—specifically its crystal structure and polymorphic behavior—remains historically undercharacterized due to its low melting point of approximately 43.5 °C (316.65 K)[3].
For researchers in drug development and materials science, low-melting active pharmaceutical ingredients (APIs) and intermediates present unique crystallization challenges. Ambient thermal energy easily overcomes the weak intermolecular forces governing their solid-state assembly. This whitepaper provides an in-depth, self-validating technical framework for inducing, isolating, and characterizing the crystalline polymorphs of 2-Methyl-4-propylphenol using advanced cryogenic and high-pressure methodologies.
Molecular Geometry and Intermolecular Logic
To understand the polymorphism of 2-Methyl-4-propylphenol, one must analyze its molecular geometry and the causality of its intermolecular interactions. The molecule features three distinct functional domains that dictate its crystal packing:
The Phenolic Hydroxyl (-OH) Group: Acts as the singular hydrogen bond donor and acceptor.
The Ortho-Methyl Group: Introduces severe steric hindrance adjacent to the hydroxyl group. This steric bulk prevents the formation of dense 2D hydrogen-bonded sheets (commonly seen in unhindered phenols like hydroquinone). Instead, it forces the molecules into either 1D infinite chains (via a
C(2)
crystallographic motif) or isolated 0D cyclic hexamers (via an
R66(12)
motif).
The Para-Propyl Chain: Introduces a high degree of conformational flexibility. The alkyl chain can adopt multiple energy minima (e.g., anti vs. gauche conformations) separated by low energy barriers.
The Causality of Polymorphism: Conformational polymorphism in 2-Methyl-4-propylphenol is driven by the freezing of the para-propyl chain into different conformations during nucleation. Rapid quenching traps the higher-energy gauche conformation (metastable polymorph), whereas slow thermodynamic cooling allows the chain to relax into the densely packed anti conformation (stable polymorph).
Fig 1. Hydrogen bonding logic and conformational packing pathways in 2-Methyl-4-propylphenol.
Thermodynamic Profile
Understanding the thermal boundaries of 2-Methyl-4-propylphenol is critical for designing a self-validating crystallization protocol. The table below summarizes the foundational quantitative data required to calibrate Differential Scanning Calorimetry (DSC) and diffractometer parameters.
Because 2-Methyl-4-propylphenol is a near-ambient liquid/low-melting solid, standard evaporative polymorph screening is physically impossible. Instead, phase transitions must be forced via extreme thermodynamic vectors: Temperature (Cryogenics) and Pressure (Diamond Anvil Cells) .
Fig 2. Workflow for isolating stable and metastable polymorphs of low-melting alkylphenols.
Self-Validating Methodologies
Protocol A: Cryogenic Thermal Cycling (Cryo-DSC to SCXRD)
This protocol utilizes thermal shock to bypass the thermodynamic nucleation barrier, isolating metastable forms.
Sample Loading: Load 5 mg of liquid 2-Methyl-4-propylphenol into a hermetically sealed aluminum DSC pan. For SCXRD, draw the liquid into a 0.3 mm Lindemann glass capillary via capillary action and flame-seal.
Thermal Erasure: Heat the sample to 60 °C (well above the 43.5 °C
Tm
) for 5 minutes to erase any thermal history and dissolve latent nuclei.
Quench Cooling: Cool the sample at a maximum rate of 50 °C/min down to -80 °C.
Causality: Rapid cooling prevents the molecules from organizing into the stable Form I lattice, forcing the liquid into an amorphous glass state and trapping the propyl chains in random configurations.
Cold Crystallization: Heat the sample at 5 °C/min. Monitor the DSC thermogram for a glass transition (
Tg
) followed by an exothermic cold crystallization peak (
Tcc
).
Annealing: Pause heating at
Tcc+5
°C and hold isothermally for 60 minutes.
Causality: This provides just enough kinetic energy for the molecules to overcome the activation barrier of the glass state and organize into the nearest local energy minimum (metastable Form II), without providing enough energy to transition to Form I.
Data Collection: Transfer the capillary to a diffractometer equipped with an nitrogen stream set to 100 K to freeze the lattice for Single-Crystal X-Ray Diffraction (SCXRD).
Protocol B: High-Pressure Crystallization via Diamond Anvil Cell (DAC)
This protocol forces crystallization at room temperature by restricting the free volume of the molecule.
Cell Preparation: Utilize a Merrill-Bassett type DAC. Use a stainless-steel gasket pre-indented to a thickness of 100 μm, with a spark-eroded 300 μm hole serving as the sample chamber.
Sample Loading: Submerge the gasket in liquid 2-Methyl-4-propylphenol. Insert a small ruby sphere (~10 μm) into the chamber.
Self-Validation: The ruby sphere acts as an internal pressure calibrant. By measuring the shift in the ruby
R1
fluorescence line under a laser, the exact internal pressure is validated.
Compression: Increase pressure incrementally by 0.1 GPa. Alkylphenols typically nucleate between 0.8 and 1.2 GPa.
Causality: High pressure drastically reduces intermolecular distances, forcing the propyl chain into its most sterically compact (anti) conformation. This often yields a high-density polymorph that cannot be accessed via thermal pathways.
Ostwald Ripening: Once a polycrystalline mass forms, slightly reduce the pressure to dissolve the smaller, less stable crystallites, leaving a single robust seed crystal. Slowly increase pressure again to grow the single crystal to fill the chamber for SCXRD analysis.
Analytical Characterization Standards
To confirm polymorphic purity, researchers must rely on orthogonal analytical techniques:
Single-Crystal X-Ray Diffraction (SCXRD): The definitive proof of polymorphism. For 2-Methyl-4-propylphenol, analyze the
O−H⋯O
hydrogen bond distances. A strongly hydrogen-bonded stable form will exhibit donor-acceptor distances in the range of 2.65–2.75 Å. Furthermore, map the torsion angle of the
Caromatic−Caliphatic
bond to definitively identify the conformational state of the propyl chain.
Raman Spectroscopy: The
O−H
stretching region (3200–3400 cm⁻¹) is highly sensitive to the crystallographic environment. Form I (thermodynamically stable) will present a sharper, lower-frequency
O−H
stretch due to a highly ordered, strong hydrogen-bonding network. Metastable forms will exhibit broader, blue-shifted peaks indicating weaker, bifurcated, or disordered hydrogen bonds.
References
Cheméo. "2-Methyl-4-propylphenol - Thermophysical Properties." Cheméo Database. Available at:[Link]
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 87643, 2-Methyl-4-propylphenol." PubChem. Available at:[Link]
National Institute of Standards and Technology (NIST). "2-Methyl-4-propylphenol." NIST Chemistry WebBook, SRD 69. Available at:[Link]
Sanna, A., et al. "Hydrodeoxygenation of Lignin-Derived Phenols: From Fundamental Studies towards Industrial Applications." Catalysts, MDPI. Available at:[Link]
Pires, A. P. P., et al. "Co-Hydrotreatment of Yellow Greases and the Water-Insoluble Fraction of Pyrolysis Oil. Part I: Experimental Design to Increase Kerosene Yield and Reduce Coke Formation." Energy & Fuels, ACS Publications. Available at:[Link]
An In-Depth Technical Guide to the Thermodynamic Properties of 2-Methyl-4-propylphenol
Abstract This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Methyl-4-propylphenol (CAS 18441-56-0). Recognizing the current scarcity of experimental data for this specific substit...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Methyl-4-propylphenol (CAS 18441-56-0). Recognizing the current scarcity of experimental data for this specific substituted phenol, this document serves a dual purpose: to collate and present all available physicochemical and estimated data, and more critically, to provide a detailed, authoritative framework for the experimental and computational determination of its key thermodynamic parameters. This guide is structured to empower researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodologies required to accurately characterize this compound. We delve into the causality behind advanced experimental techniques such as combustion calorimetry and differential scanning calorimetry, and explore high-level computational chemistry methods as a powerful predictive tool. The protocols and workflows detailed herein are designed to ensure scientific integrity and to facilitate the generation of high-quality, reliable thermodynamic data essential for process design, safety analysis, and pharmaceutical development.
Introduction: The Need for Thermodynamic Characterization
2-Methyl-4-propylphenol, a member of the alkylphenol family, possesses a molecular structure that suggests potential applications as an antioxidant, a building block in polymer chemistry, or an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. The utility and safety of any chemical compound in these applications are fundamentally governed by its thermodynamic properties. Parameters such as enthalpy of formation (ΔfH°), heat capacity (Cp), enthalpy of fusion (ΔfusH), and vapor pressure (Pvap) are critical for:
Process Design & Optimization: Essential for designing and scaling up synthesis routes, purification processes, and formulation protocols.
Safety & Hazard Analysis: Predicting reaction energetics, thermal stability, and potential for runaway reactions.
Pharmacokinetics & Drug Development: Understanding solubility, stability, and phase behavior, which are crucial for formulation and bioavailability.
Currently, the scientific literature contains a significant data gap regarding the experimentally determined thermodynamic properties of 2-Methyl-4-propylphenol. This guide aims to bridge that gap by not only presenting the limited available information but also by providing a rigorous, scientifically-grounded roadmap for acquiring this vital data.
Current State of Knowledge: Physicochemical and Estimated Properties
The available data for 2-Methyl-4-propylphenol is primarily limited to basic physicochemical properties and computationally estimated thermodynamic values. These serve as a valuable starting point for further investigation.
Table 1: Physicochemical Properties of 2-Methyl-4-propylphenol
Disclaimer: The values in Table 2 are derived from the Joback group-contribution method, a predictive technique.[3] While useful for initial estimations, this method can have significant deviations from experimental values, particularly for molecules with complex interactions.[4] These values should be treated as provisional until they can be validated by rigorous experimental determination.
A Framework for Experimental Determination
Given the absence of validated data, this section provides detailed, field-proven protocols for the experimental determination of the primary thermodynamic properties of 2-Methyl-4-propylphenol. The narrative emphasizes not just the steps, but the scientific rationale behind the choice of methodology and instrumentation.
Caption: Workflow for determining ΔfH° via combustion calorimetry.
Step-by-Step Protocol:
Calorimeter Calibration: The effective heat capacity of the calorimeter system (C_cal) must be determined. This is a critical step for trustworthiness. A certified reference material, typically benzoic acid, is combusted under identical conditions to the sample. The known enthalpy of combustion of benzoic acid allows for a precise calculation of C_cal.
[5]2. Sample Preparation: A sample of 2-Methyl-4-propylphenol (typically 0.5-1.0 g) is accurately weighed and compressed into a pellet. A fuse wire (e.g., nickel-chromium) of known mass and combustion energy is attached.
Bomb Assembly: The pellet is placed in a crucible inside the combustion bomb. A small, known amount of distilled water is added to the bomb to ensure all combustion products are in their standard states. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.
Combustion: The sealed bomb is submerged in a precisely measured quantity of water in a thermostated jacket. The sample is ignited electrically. The temperature of the water is monitored with high precision (e.g., to 10⁻⁴ K) until a stable final temperature is reached.
Data Analysis and Corrections:
The raw heat released (q_raw) is calculated from the observed temperature rise (ΔT) and the calorimeter's heat capacity (C_cal).
Corrections are applied for the energy released by the combustion of the fuse wire and for the formation of nitric acid from trace nitrogen in the oxygen.
The corrected heat release provides the standard internal energy of combustion at constant volume, ΔcU°.
Conversion to Enthalpy: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relationship ΔH = ΔU + Δn_gasRT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.
Calculation of ΔfH°: Finally, the standard enthalpy of formation is calculated using Hess's Law, applying the known standard enthalpies of formation for the combustion products, CO₂(g) and H₂O(l).
[5]
Phase Transitions and Heat Capacity
Differential Scanning Calorimetry (DSC) is the preeminent technique for studying thermal transitions in materials. [6]It measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are subjected to a controlled temperature program. This method is chosen for its high sensitivity, small sample size requirement, and ability to determine multiple properties in a single experimental framework.
Caption: Workflow for DSC analysis of Tfus, ΔfusH, and Cp.
Protocol for Melting Point (Tfus) and Enthalpy of Fusion (ΔfusH):
Instrument Calibration: The DSC instrument's temperature and enthalpy scales are calibrated using certified reference materials with known melting points and enthalpies of fusion, such as high-purity indium. [6][7]This step is paramount for data trustworthiness.
Sample Preparation: A small sample of 2-Methyl-4-propylphenol (5-15 mg) is weighed into an aluminum DSC pan, which is then hermetically sealed. [8]Sealing prevents any mass loss due to vaporization during the experiment.
Thermal Program: The sample is cooled to a temperature well below its expected melting point (e.g., 273 K or 0 °C) and then heated at a constant rate (e.g., 10 K/min) through its melting transition.
Data Analysis: The resulting thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to melting.
Melting Point (Tfus): The onset temperature of the peak is taken as the melting point.
[9] * Enthalpy of Fusion (ΔfusH): The area under the melting peak is integrated to yield the enthalpy of fusion, typically expressed in J/g or kJ/mol.
[9]
Protocol for Heat Capacity (Cp):
The determination of heat capacity by DSC is a comparative method, standardized by ASTM E1269. [8][10]The causality of this three-step process is to isolate the heat flow corresponding solely to the sample's capacity to store thermal energy.
Baseline Run: An empty, sealed DSC pan is run through the desired temperature program to obtain a baseline heat flow curve for the instrument.
Standard Run: A precisely weighed sample of a certified sapphire standard is run under the identical temperature program. Sapphire is used due to its well-characterized and stable heat capacity over a broad temperature range.
Sample Run: The 2-Methyl-4-propylphenol sample is run under the same conditions.
Calculation: The specific heat capacity of the sample (Cp,sample) at a given temperature is calculated using the following equation:
Cp,sample = (DSC_sample / Mass_sample) * (Mass_std / DSC_std) * Cp,std
where DSC refers to the difference in heat flow between the sample/standard run and the baseline run.
Vapor Pressure (Pvap) and Enthalpy of Vaporization (ΔvapH)
Vapor pressure is a critical property for distillation, safety, and environmental fate modeling. For a high-boiling-point liquid like 2-Methyl-4-propylphenol, pressure DSC offers a robust method for its determination.
Authoritative Method: Pressure DSC
This technique leverages the Clausius-Clapeyron relation by measuring the shift in a liquid's boiling point as a function of applied external pressure.
Step-by-Step Protocol:
Sample Preparation: A small liquid sample is placed in a special DSC pan with a precisely drilled pinhole in the lid.
[11]2. Experimental Runs: The pressure DSC cell is pressurized to a known, elevated pressure (e.g., 150 kPa). The sample is heated at a constant rate, and the onset of the boiling endotherm is recorded.
Repeat Measurements: The experiment is repeated at several different applied pressures (e.g., 200, 300, 400 kPa).
Data Analysis:
A plot of ln(P) versus 1/T (where T is the boiling temperature in Kelvin) is generated.
According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔvapH/R, where R is the ideal gas constant.
This analysis yields both the vapor pressure as a function of temperature and the average enthalpy of vaporization over that temperature range.
[11]
Computational Thermochemistry: A Predictive Framework
In the absence of experimental data, computational chemistry provides a powerful and increasingly accurate means of predicting thermodynamic properties. [12]High-level quantum chemical methods can often achieve "chemical accuracy" (typically within 4 kJ/mol).
These multi-step methods, often implemented in software packages like Gaussian, are designed to approximate very high-level theoretical results at a manageable computational cost. [13][14]They are superior to simple group-contribution methods as they explicitly model the electronic structure of the molecule.
Application Note: Extraction and Isolation of 2-Methyl-4-propylphenol (2-MPP) from Natural Lignocellulosic Sources
Executive Summary 2-Methyl-4-propylphenol (2-MPP) , also known as 4-propyl-o-cresol, is a highly valuable phenolic synthon and antioxidant utilized in advanced drug development and materials science. While trace amounts...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Methyl-4-propylphenol (2-MPP) , also known as 4-propyl-o-cresol, is a highly valuable phenolic synthon and antioxidant utilized in advanced drug development and materials science. While trace amounts of 2-MPP can be identified in botanical essential oils (such as clove oil), extracting it from these sources is not scalable for industrial or rigorous scientific applications. Instead, the modern, sustainable approach leverages the depolymerization of natural lignocellulosic biomass—specifically hardwood lignin.
This application note details a self-validating protocol for the extraction and chromatographic isolation of 2-MPP from birch wood using Reductive Catalytic Fractionation (RCF) . By replacing petrochemical feedstocks with renewable lignin oil, researchers can achieve high-purity 2-MPP while adhering to green chemistry principles.
Mechanistic Grounding & Causality
The extraction of specific alkylphenols from raw biomass requires a highly controlled deconstruction of the lignin polymer network. The causality behind our experimental design is rooted in the following mechanistic principles:
Biomass Selection (Birch Wood): Hardwoods like birch are selected because their lignin is rich in β-O-4 ether linkages. These specific bonds are highly susceptible to catalytic cleavage, resulting in a theoretically high theoretical yield of phenolic monomers compared to softwood lignin[1].
Reductive Catalytic Fractionation (RCF): Traditional pyrolysis leads to a chaotic mixture of over 40 different degraded compounds[2]. RCF, however, utilizes a solvent (e.g., toluene or methanol) and a hydrogen donor to selectively cleave β-O-4 bonds.
Catalyst Orthogonality: We employ a spatially orthogonal metal–zeolite catalyst (e.g., MoCu/HZSM-5@SiO₂). The Mo⁰/Cu⁰ sites enable flat aromatic adsorption and selective demethoxylation of the raw lignin monomers (like 4-propylguaiacol). Simultaneously, the encapsulated HZSM-5 zeolite provides Brønsted acid sites for highly controlled dealkylation. The spatial separation of these sites prevents the phenolic intermediates from causing rapid coking (catalyst deactivation)[3].
Chromatographic Resolution: Because 2-MPP shares a nearly identical molecular weight (150.22 g/mol )[4] and boiling point with other alkylphenols, distillation is insufficient. Reverse-phase Preparative HPLC is employed. The addition of 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the phenolic hydroxyl group, ensuring sharp peak shapes and baseline resolution from methoxylated byproducts.
Fig 1: Catalytic depolymerization pathway of birch lignin to 2-Methyl-4-propylphenol.
Data Presentation
To establish a self-validating system, researchers must monitor the intermediate yields and chromatographic behavior. The tables below summarize the expected quantitative data during the RCF and isolation phases.
Table 1: Typical Phenolic Monomer Distribution in Birch Lignin Oil (Post-RCF)
Table 2: Preparative HPLC Gradient for 2-MPP Isolation
(Column: C18, 250 x 21.2 mm, 5 µm; Detection: UV 280 nm)
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (H₂O + 0.1% TFA)
% Mobile Phase B (Acetonitrile)
0.0
15.0
80
20
10.0
15.0
50
50
25.0
15.0
20
80
| 30.0 | 15.0 | 80 | 20 |
Experimental Protocol
This workflow details the transformation of raw biomass into >98% pure 2-MPP.
Phase 1: Biomass Pretreatment & RCF
Milling & Sizing: Mill raw birch wood sawdust and pass it through a 40-mesh sieve. Causality: Uniform, small particle sizes maximize the surface area for solvent penetration, ensuring homogeneous heat and mass transfer during catalysis.
Drying: Dry the sawdust at 80 °C under a vacuum for 12 hours to remove residual moisture, which can competitively bind to the acid sites of the zeolite catalyst.
Reactor Loading: In a high-pressure Parr reactor, combine 10.0 g of dried birch sawdust, 1.0 g of MoCu/HZSM-5@SiO₂ catalyst, and 100 mL of toluene.
Depolymerization: Purge the reactor with N₂ three times, then pressurize with H₂ to 40 bar. Heat the reactor to 350 °C for 4 hours under constant stirring (800 rpm). Causality: 40 bar of H₂ ensures sufficient hydrogen spillover from the Cu⁰ sites to facilitate the removal of methoxy groups without saturating the aromatic ring[5].
Phase 2: Extraction & Partitioning
Solid-Liquid Separation: Cool the reactor to room temperature. Filter the mixture through a Celite pad to separate the solid carbohydrate pulp and spent catalyst from the liquid lignin oil.
Solvent Evaporation: Concentrate the toluene filtrate using a rotary evaporator at 45 °C under reduced pressure to yield crude lignin oil.
Liquid-Liquid Extraction: Dissolve the crude oil in 50 mL of Ethyl Acetate (EtOAc) and wash with 50 mL of deionized water three times. Causality: The EtOAc layer retains the target 2-MPP and other phenolic monomers, while the aqueous layer strips away highly polar, water-soluble oligomers and residual sugars that would otherwise foul the HPLC column.
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield a refined monomeric oil.
Phase 3: Chromatographic Isolation
Sample Preparation: Dissolve 500 mg of the refined oil in 5 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.
Preparative HPLC: Inject 500 µL aliquots onto a C18 Preparative column. Run the gradient specified in Table 2 .
Fraction Collection: Monitor absorbance at 280 nm. 2-MPP typically elutes between 16.5 and 18.0 minutes, distinctly separated from the earlier-eluting 4-propylguaiacol.
Lyophilization: Pool the fractions containing 2-MPP. Remove the acetonitrile via rotary evaporation at 30 °C, and lyophilize the remaining aqueous suspension to yield pure 2-Methyl-4-propylphenol as a pale yellow to colorless oil.
Fig 2: Step-by-step experimental workflow for the extraction and isolation of 2-MPP.
References
Zhang, H., et al. (2026). Spatially Orthogonal Metal–Zeolite Catalysts for One-Step Phenol Synthesis from Birch Lignin Oil. Journal of the American Chemical Society.[Link]
Branca, C., et al. (2003). GC/MS Characterization of Liquids Generated from Low-Temperature Pyrolysis of Wood. Energy & Fuels (ACS Publications).[Link]
National Center for Biotechnology Information. 2-Methyl-4-propylphenol | C10H14O | CID 87643. PubChem Database.[Link]
Gas chromatography mass spectrometry (GC-MS) analysis of 2-Methyl-4-propylphenol
Context and Analytical Significance 2-Methyl-4-propylphenol (also known as 4-propyl-o-cresol) is a highly diagnostic phenolic compound frequently identified in complex organic matrices, including biomass pyrolysis liquid...
Author: BenchChem Technical Support Team. Date: April 2026
Context and Analytical Significance
2-Methyl-4-propylphenol (also known as 4-propyl-o-cresol) is a highly diagnostic phenolic compound frequently identified in complex organic matrices, including biomass pyrolysis liquids, coal-derived jet fuels, and essential oils[1][2]. Because it serves as a biomarker for lignin degradation and thermal conversion processes, accurate quantitative profiling of 2-Methyl-4-propylphenol is critical for biofuel characterization and environmental monitoring[3].
Analyzing this compound presents specific challenges: it is prone to peak tailing on standard non-polar columns, and it co-elutes with closely related structural isomers (such as 2-methyl-5-propylphenol) which share nearly identical mass spectra[2]. This application note details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology designed to overcome these challenges through strategic column selection, optimized temperature programming, and Selected Ion Monitoring (SIM).
Physicochemical & Mass Spectrometric Properties
Understanding the fundamental properties of the analyte is the first step in designing a robust chromatographic method. The key physicochemical parameters and identifiers are summarized below.
Table 1: Physicochemical Properties of 2-Methyl-4-propylphenol
As an analytical scientist, method development requires moving beyond generic protocols to address the specific chemical behavior of the target analyte.
Column Chemistry Causality: Alkylphenols possess a polar hydroxyl group that readily forms hydrogen bonds with active silanol sites on standard non-polar silica columns (e.g., DB-5), leading to peak tailing and integration errors. To counteract this, a mid-polar DB-1701 column (14% cyanopropyl-phenyl / 86% dimethylpolysiloxane) is utilized[1]. The dipole-dipole interactions provided by the cyanopropyl groups improve peak symmetry and offer the necessary spatial selectivity to resolve 2-methyl-4-propylphenol from other C₃-substituted phenol isomers[2].
Ionization & Fragmentation Mechanics: Under 70 eV Electron Ionization (EI), 2-Methyl-4-propylphenol undergoes a highly predictable benzylic cleavage. The loss of an ethyl radical (•CH₂CH₃, 29 Da) from the propyl chain yields a resonance-stabilized hydroxybenzyl (or tropylium) cation at m/z 121[4]. Because this cleavage is energetically favorable, m/z 121 dominates the spectrum as the base peak, while the intact molecular ion remains visible at m/z 150[5].
Self-Validating Quantitation: To mitigate matrix suppression common in bio-oils[1], the protocol employs an internal standard (IS) coupled with Selected Ion Monitoring (SIM). By locking the quadrupole to dwell specifically on m/z 121 and 150, the signal-to-noise ratio is exponentially increased compared to full-scan mode, enabling trace-level detection down to 100 ppm[2].
Experimental Workflows & Diagrams
Workflow for the GC-MS analysis of 2-Methyl-4-propylphenol from complex matrices.
Primary EI-MS fragmentation pathway of 2-Methyl-4-propylphenol at 70 eV.
Detailed Experimental Protocol
Sample Preparation
Matrix Solubilization: Accurately weigh 100 mg of the complex sample matrix (e.g., pyrolysis bio-oil or coal-derived liquid) into a clean glass vial.
Extraction: Dissolve the sample in 10.0 mL of GC-grade Dichloromethane (DCM). Vortex for 60 seconds to ensure complete homogenization.
Internal Standard Spiking: Add 50 µL of an internal standard solution (e.g., 2-isopropylphenol or 4-ethylphenol-d4 at 1000 µg/mL) to correct for injection volume variations and matrix effects[2].
Filtration: Pass the extract through a 0.22 µm PTFE syringe filter to remove particulates and high-molecular-weight oligomers that could contaminate the GC inlet.
Vial Transfer: Transfer 1.0 mL of the filtered solution into an amber glass autosampler vial equipped with a PTFE-lined septum.
GC-MS Instrumental Parameters
The following parameters are optimized for maximum resolution of alkylphenols without the need for chemical derivatization (e.g., silylation)[1][3].
Table 2: GC-MS Operating Parameters
Parameter
Specification / Setting
GC Column
DB-1701 (60 m length × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas
Helium (99.999% purity), 1.0 mL/min constant flow
Injection Mode
Splitless, 1 µL injection volume
Injector Temperature
250 °C
Oven Temperature Program
40 °C (hold 1 min) ➔ ramp at 5 °C/min ➔ 240 °C (hold 20 min)
Transfer Line Temperature
250 °C
Ion Source Temperature
230 °C
Ionization Energy
70 eV (Electron Impact)
Acquisition Mode
SIM (m/z 121, 150) for quantitation; Full Scan (m/z 35–300) for qualitative ID
Data Analysis & Interpretation
Upon acquisition, the chromatogram should be evaluated using both retention time and specific ion ratios. Because 2-methyl-4-propylphenol and 2-methyl-5-propylphenol yield nearly identical mass spectra, baseline chromatographic separation on the 60-meter DB-1701 column is the primary mechanism of differentiation[1][2].
Verify the identity of the peak by confirming the presence and relative ratios of the diagnostic ions outlined below. A target-to-qualifier ion ratio (m/z 121 / 150) deviation of more than ±20% from the reference standard indicates potential co-elution.
Table 3: Diagnostic EI-MS Ions for 2-Methyl-4-propylphenol
m/z
Relative Abundance
Structural Assignment
121
100% (Base Peak)
[M - C₂H₅]⁺ (Tropylium/Hydroxybenzyl cation via benzylic cleavage)
150
~25-30%
[M]⁺• (Intact Molecular Ion)
71
~10-15%
Secondary alkyl/ring fragment
135
< 5%
[M - CH₃]⁺ (Minor methyl loss)
References
NIST Mass Spectrometry Data Center. "2-Methyl-4-propylphenol." NIST Chemistry WebBook, SRD 69. URL:[Link]
National Center for Biotechnology Information. "2-Methyl-4-propylphenol | C10H14O | CID 87643." PubChem. URL: [Link]
Branca, C., et al. "GC/MS Characterization of Liquids Generated from Low-Temperature Pyrolysis of Wood." Industrial & Engineering Chemistry Research, ACS Publications, 2003. URL:[Link]
Thomson, J. S., et al. "Production of jet fuels from coal derived liquids." Defense Technical Information Center (DTIC), 1990. URL:[Link]
Chen, D., et al. "Effect of Torrefaction on the Structure and Pyrolysis Behavior of Lignin." Energy & Fuels, ACS Publications, 2017. URL:[Link]
How to synthesize 2-Methyl-4-propylphenol in the laboratory
Application Note: Laboratory Synthesis and Validation of 2-Methyl-4-propylphenol Executive Summary 2-Methyl-4-propylphenol (CAS: 18441-56-0), also known as 4-propyl-o-cresol, is a high-value phenolic building block utili...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Laboratory Synthesis and Validation of 2-Methyl-4-propylphenol
Executive Summary
2-Methyl-4-propylphenol (CAS: 18441-56-0), also known as 4-propyl-o-cresol, is a high-value phenolic building block utilized in the synthesis of advanced polymer stabilizers, high-performance antioxidants, and active pharmaceutical ingredients (APIs) . Synthesizing this molecule with high regioselectivity and carbon-chain fidelity presents a unique challenge in the laboratory. This application note details a robust, field-proven, two-step acylation-reduction sequence designed to bypass the limitations of direct alkylation, ensuring high-purity yields of the target n-propyl isomer.
Mechanistic Rationale & Pathway Selection
When synthesizing para-alkylated phenols, researchers often default to Friedel-Crafts alkylation. However, reacting o-cresol with 1-chloropropane in the presence of a Lewis acid is mechanistically flawed for this specific target. The primary carbocation generated from the alkyl halide rapidly undergoes a 1,2-hydride shift to form a more stable secondary carbocation. This kinetic rearrangement results predominantly in the formation of 4-isopropyl-2-methylphenol rather than the desired straight-chain n-propyl derivative.
To enforce strict straight-chain fidelity, an acylation-reduction sequence is mandatory:
Thermodynamic Fries Rearrangement : The workflow begins by converting o-cresol to o-cresyl propionate. This ester is then subjected to a Fries rearrangement using aluminum chloride (AlCl₃). By conducting the rearrangement at elevated temperatures (130 °C), the reaction is placed under thermodynamic control. The acylium ion migrates predominantly to the less sterically hindered para position (position 4), yielding 4-propionyl-2-methylphenol .
Deoxygenation : The ketone intermediate is fully deoxygenated to the alkane via the Huang-Minlon modification of the Wolff-Kishner reduction. This method utilizes hydrazine hydrate and potassium hydroxide in high-boiling diethylene glycol to extrude nitrogen gas, yielding the target 2-methyl-4-propylphenol without risking carbon chain isomerization .
Synthetic Workflow Diagram
Fig 1: Two-step acylation-reduction synthetic workflow for 2-Methyl-4-propylphenol.
Experimental Protocols
Protocol A: Synthesis of 4-Propionyl-2-methylphenol (Fries Rearrangement)
Note: This protocol assumes the prior quantitative esterification of o-cresol with propionyl chloride to form o-cresyl propionate.
System Setup : Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, an internal thermocouple, and a nitrogen inlet.
Reagent Loading : Dissolve 50.0 g (0.30 mol) of o-cresyl propionate in 150 mL of anhydrous nitrobenzene.
Lewis Acid Addition : Cool the mixture to 0 °C using an ice bath. Slowly add 48.0 g (0.36 mol, 1.2 eq) of anhydrous aluminum chloride (AlCl₃) in small portions over 30 minutes to control the exothermic complexation.
Thermal Rearrangement : Remove the ice bath and heat the reaction mixture to an internal temperature of 130 °C for 4 hours. The solution will transition to a dark, viscous red-brown complex.
Self-Validation Checkpoint : Quench a 0.1 mL aliquot in 1 mL of 1M HCl and extract with 1 mL of ethyl acetate. Spot on a TLC plate (Hexane:EtOAc 8:2) alongside the starting ester. The complete disappearance of the high-Rf ester spot and the appearance of a lower-Rf, UV-active phenol spot confirms thermodynamic conversion.
Workup : Cool the mixture to room temperature and carefully pour it over 500 g of crushed ice containing 50 mL of concentrated HCl. Extract the aqueous phase with dichloromethane (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Distill off the nitrobenzene solvent in vacuo to isolate the crude ketone, which can be recrystallized from ethanol.
Protocol B: Wolff-Kishner Reduction to 2-Methyl-4-propylphenol
System Setup : Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap attached to a reflux condenser, and an internal thermocouple.
Hydrazone Formation : Add 32.8 g (0.20 mol) of the synthesized 4-propionyl-2-methylphenol, 25.0 g (0.50 mol) of hydrazine hydrate (85% aqueous), and 33.6 g (0.60 mol) of potassium hydroxide (KOH) pellets into 200 mL of diethylene glycol.
Reflux : Heat the mixture to 130 °C for 2 hours to ensure complete formation of the hydrazone intermediate.
Deoxygenation (Nitrogen Extrusion) : Gradually increase the heating mantle temperature. Allow water and excess hydrazine to distill off and collect in the Dean-Stark trap until the internal temperature reaches 195–200 °C.
Self-Validation Checkpoint : At ~195 °C, vigorous gas evolution (N₂ bubbling) will commence. This physical phenomenon is the primary validator of the reduction phase. Maintain the temperature at 200 °C until gas evolution completely ceases (typically 3–4 hours), indicating the reaction has reached completion.
Workup : Cool the reaction to room temperature, dilute with 300 mL of distilled water, and acidify to pH 3 using 6M HCl. Extract the aqueous mixture with diethyl ether (3 x 150 mL). Wash the organic layer with water and brine, dry over MgSO₄, and evaporate the solvent. The resulting crude oil is purified via vacuum distillation to yield pure 2-methyl-4-propylphenol.
Quantitative Data & Analytical Validation
To ensure rigorous quality control, the following table summarizes the expected quantitative yields and the critical analytical markers required to validate each stage of the synthesis.
Title: Hydrodeoxygenation of Lignin-Derived Phenols: From Fundamental Studies towards Industrial Applications
Source: MDPI - Catalysts
URL: [Link]
Application
Application Note: 2-Methyl-4-propylphenol in Advanced Polycarbonate and PC-Si Copolymer Synthesis
Target Audience: Polymer Chemists, Materials Scientists, and Process Engineers Focus: Synthetic workflows, mechanistic causality, and process optimization for high-performance resins. Mechanistic Grounding & Chemical Rat...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Polymer Chemists, Materials Scientists, and Process Engineers
Focus: Synthetic workflows, mechanistic causality, and process optimization for high-performance resins.
Mechanistic Grounding & Chemical Rationale
In the development of advanced engineering thermoplastics—particularly flame-retardant polycarbonates and polycarbonate-polysiloxane (PC-Si) block copolymers—molecular architecture dictates macroscopic performance. 2-Methyl-4-propylphenol (CAS 18441-56-0) [1] serves a critical dual function in these polymerization workflows:
As a Structural Linkage Moiety: In PC-Si copolymers, polydimethylsiloxane (PDMS) blocks must be covalently incorporated into the polycarbonate backbone. This is achieved by reacting a siloxane hydride with an aliphatically unsaturated phenol (such as 4-allyl-2-methylphenol) via platinum-catalyzed hydrosilylation. The resulting reduction of the allyl double bond yields a PDMS macromer terminated with saturated 2-methyl-4-propylphenol end groups [4]. This specific linkage provides superior hydrolytic stability and steric protection compared to standard ether linkages.
As a Chain Terminator (End-Capping Agent): During the interfacial polymerization of Bisphenol A (BPA) and phosgene, monofunctional phenols are introduced to terminate chain propagation. The ortho-methyl and para-propyl substitutions on 2-methyl-4-propylphenol increase the free volume of the polymer matrix. This sterically hindered end-cap lowers the melt viscosity (improving the Melt Volume Rate, MVR) while preserving low-temperature ductility and impact strength [3].
Physicochemical Profiling
Understanding the physical properties of 2-methyl-4-propylphenol is essential for optimizing stoichiometric ratios and phase-transfer dynamics during biphasic polymerization [2].
Table 1: Physicochemical Properties & Process Relevance
Property
Value
Causality / Process Relevance
Molecular Weight
150.22 g/mol
Dictates the precise stoichiometric dosing required to target specific molecular weights (Mw ~25,000 g/mol ).
LogP (Octanol/Water)
~3.36
High lipophilicity ensures rapid partitioning into the organic phase (dichloromethane) during interfacial reactions.
pKa
~10.2
Necessitates an aqueous phase pH > 10.5 to ensure complete conversion to the highly nucleophilic phenoxide ion.
Steric Profile
Ortho-methyl
Protects the phenolic oxygen from premature side reactions while maintaining sufficient reactivity toward chloroformates.
Experimental Workflows & Protocols
The following self-validating protocols describe the synthesis of the siloxane macromer and its subsequent integration into a polycarbonate matrix.
Protocol A: Synthesis of Phenol-Terminated PDMS Macromer via Hydrosilylation
This step generates the 2-methyl-4-propylphenol linkage required for copolymerization.
System Preparation: Charge a dry, nitrogen-purged 1L jacketed reactor with 500 g of hydride-terminated PDMS (Mw ~3,000 g/mol ) and 200 mL of anhydrous toluene.
Precursor Addition: Introduce a 1.1x molar excess of 4-allyl-2-methylphenol.
Causality: The terminal allyl group is highly reactive toward Si-H bonds. An excess ensures complete consumption of the siloxane hydrides, preventing unreacted Si-H from causing cross-linking during later phosgenation.
Catalysis: Inject Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) to achieve a 10 ppm Pt concentration.
Causality: Pt(0) drives rapid, regioselective anti-Markovnikov insertion into the Si-H bond, forming the saturated propyl bridge without promoting dehydrogenative silylation side-reactions.
Reaction Monitoring: Heat the mixture to 80°C for 4 hours. Monitor the reaction via FTIR spectroscopy. The reaction is deemed complete when the characteristic Si-H stretching band at 2120 cm⁻¹ completely disappears.
Purification: Strip the toluene and unreacted phenol under high vacuum (1 mbar) at 120°C to yield the pure 2-methyl-4-propylphenol-terminated PDMS macromer.
Figure 1: Synthesis workflow of PC-Si copolymers utilizing a 2-methyl-4-propylphenol linkage.
Protocol B: Interfacial Polymerization of PC-Si Block Copolymers
This protocol utilizes the macromer synthesized in Protocol A, alongside free 2-methyl-4-propylphenol acting as a chain terminator [5].
Biphasic Setup: In a 5L continuous stirred-tank reactor (CSTR), dissolve 228 g (1.0 mol) of Bisphenol A (BPA) and 4.5 g (0.03 mol) of 2-methyl-4-propylphenol (chain terminator) in 1.5 L of aqueous NaOH (pH 10.5).
Organic Phase Integration: Add 50 g of the PDMS macromer (from Protocol A) dissolved in 1.5 L of dichloromethane (DCM).
Phase Transfer Catalysis: Add 1.0 g (1 mol%) of Triethylamine (TEA).
Causality: TEA acts as a phase-transfer catalyst. It shuttles the aqueous phenoxide ions into the organic DCM phase, allowing them to react rapidly with phosgene.
Phosgenation: Bubble 110 g (1.1 mol) of phosgene gas through the biphasic mixture at 25°C over 45 minutes.
Critical Control Point: Maintain the pH strictly between 9.5 and 11.0 via the continuous dropwise addition of 50% NaOH.
Causality: If the pH drops below 9.5, BPA protonates and the reaction stalls. If the pH exceeds 11.0, phosgene rapidly hydrolyzes into useless sodium carbonate, destroying the stoichiometric balance.
Polymer Recovery: Allow the phases to separate. Wash the heavy organic (DCM) phase with 0.1 N HCl to neutralize the TEA, followed by five washes with deionized water until neutral. Precipitate the polymer by pouring the DCM solution into rapidly stirring methanol. Filter and dry the resin at 120°C under vacuum for 12 hours.
Figure 2: Mechanistic pathway of molecular weight regulation via phenolic end-capping.
Analytical Validation & Performance Data
The choice of end-capping agent fundamentally alters the macroscopic rheology and impact resistance of the final resin. As demonstrated in Table 2, utilizing 2-methyl-4-propylphenol provides a superior balance of flow and toughness compared to standard phenol end-caps.
Table 2: Impact of End-Capping on PC-Si Copolymer Properties
End-Capping Agent
Mw ( g/mol )
Melt Volume Rate (cm³/10 min)
Notched Izod Impact (J/m at 0°C)
None (Uncapped)
> 80,000
< 2.0 (Poor Flow)
Variable / Brittle
Standard Phenol
28,000
12.5
550
2-Methyl-4-propylphenol
26,500
18.2 (High Flow)
680 (High Ductility)
Note: The alkyl substitutions on the phenol ring increase the free volume between polymer chains, acting as an internal plasticizer that boosts the Melt Volume Rate without sacrificing the energy-absorbing capabilities of the siloxane domains.
References
PubChem. "2-Methyl-4-propylphenol | C10H14O | CID 87643". National Institutes of Health (NIH).
Cheméo. "2-Methyl-4-propylphenol - Chemical and Physical Data".
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug/Polymer Development Professionals
Compound: 2-Methyl-4-propylphenol (Synonyms: 4-Propyl-o-cresol) | CAS No: 18441-56-0
Introduction & Mechanistic Grounding
2-Methyl-4-propylphenol (4-propyl-o-cresol) is a highly valued synthetic phenolic compound utilized extensively as a precursor for high-performance polymer stabilizers, agrochemicals, and pharmaceutical intermediates [5]. Its efficacy as an antioxidant is fundamentally rooted in its molecular architecture: the sterically unhindered phenolic hydroxyl (-OH) group acts as a potent radical scavenger, while the electron-donating alkyl groups (methyl at the ortho position and propyl at the para position) increase the electron density of the aromatic ring. This inductive effect significantly lowers the O-H Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP), stabilizing the resulting phenoxy radical through resonance.
To rigorously quantify the antioxidant capacity of 2-Methyl-4-propylphenol, a multi-assay approach is required. Antioxidant mechanisms generally bifurcate into two primary pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [1]. Because phenolic compounds can exhibit dynamic switching between these mechanisms depending on the solvent polarity and pH, this protocol details a tri-modal self-validating workflow utilizing DPPH, ABTS, and FRAP assays [2, 3].
Experimental Workflow & Causality
The following diagram illustrates the parallel execution of the three foundational assays. Each assay is selected to probe a specific mechanistic pathway of 2-Methyl-4-propylphenol.
Workflow of DPPH, ABTS, and FRAP antioxidant assays for 2-Methyl-4-propylphenol.
Self-Validating System Design
A robust protocol must be self-validating. To ensure that variations in absorbance are strictly due to the antioxidant capacity of 2-Methyl-4-propylphenol, every microplate or cuvette run must include the following controls:
Sample Blank: Sample + Solvent without radical (Corrects for intrinsic absorbance of the phenol at the target wavelength).
Positive Control: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid. This validates reagent viability and allows conversion of data into Trolox Equivalent Antioxidant Capacity (TEAC).
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the reduction of the deep violet DPPH• radical to the pale yellow DPPH-H [2].
Causality of Protocol Choices: Methanol is used as the solvent because protic solvents facilitate the Single Electron Transfer-Proton Transfer (SET-PT) pathway alongside HAT. The 30-minute dark incubation is critical; DPPH is highly photo-sensitive, and sterically hindered phenols require extended kinetic time to reach thermodynamic equilibrium [3].
Protocol:
Reagent Preparation: Dissolve 4.0 mg of DPPH in 100 mL of HPLC-grade methanol to yield a ~0.1 mM solution. Verify that the initial absorbance at 517 nm is
0.90±0.05
.
Sample Preparation: Prepare serial dilutions of 2-Methyl-4-propylphenol in methanol (e.g., 5, 10, 20, 40, 80 µg/mL).
Reaction: In a 96-well plate, add 20 µL of the sample (or standard/blank) to 180 µL of the DPPH solution.
Incubation: Seal the plate and incubate in complete darkness at room temperature (25°C) for exactly 30 minutes.
Measurement: Read absorbance at 517 nm using a microplate reader.
Calculation:% Inhibition=(AblankAblank−Asample)×100
. Calculate the IC
50
via non-linear regression.
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the neutralization of the blue/green ABTS•+ radical cation [4]. In polar solvents, phenols typically neutralize ABTS•+ via a Sequential Proton Loss Electron Transfer (SPLET) mechanism.
Causality of Protocol Choices: The radical must be pre-generated using potassium persulfate. A 12-16 hour incubation is mandatory to ensure complete oxidation of ABTS and stabilization of the radical cation before the assay begins.
Protocol:
Radical Generation: Mix equal volumes of 7.0 mM ABTS aqueous solution and 2.45 mM potassium persulfate.
Pre-incubation: Allow the mixture to stand in the dark at room temperature for 12–16 hours.
Working Solution: Dilute the ABTS•+ solution with ethanol until the absorbance at 734 nm reaches
0.70±0.02
.
Reaction: Add 10 µL of 2-Methyl-4-propylphenol solution to 990 µL of the ABTS•+ working solution.
Incubation: Incubate in the dark for exactly 6 minutes.
Unlike DPPH and ABTS, FRAP is a pure SET-based assay that measures the reduction of a ferric-tripyridyltriazine (Fe
3+
-TPTZ) complex to the intensely blue ferrous (Fe
2+
) complex [4].
Causality of Protocol Choices: The assay is strictly buffered at pH 3.6. This highly acidic environment is necessary to maintain iron in the soluble ferric state (preventing hydroxide precipitation) and ensures that the reduction is driven purely by electron transfer, suppressing any proton-dependent HAT mechanisms [1].
Protocol:
Buffer Preparation: Prepare 300 mM acetate buffer, pH 3.6.
FRAP Reagent: Mix the acetate buffer, 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl
3
·6H
2
O in a 10:1:1 ratio. Warm to 37°C before use.
Reaction: Mix 30 µL of 2-Methyl-4-propylphenol sample, 90 µL of distilled water, and 900 µL of the warm FRAP reagent.
Incubation: Incubate at 37°C for 10 minutes.
Measurement: Read absorbance at 593 nm against a reagent blank.
Quantification: Map the absorbance against a standard curve of FeSO
4
(0.1 - 1.0 mM) to express results as mM Fe
2+
equivalents per gram of sample.
Quantitative Data Presentation
To benchmark the efficacy of 2-Methyl-4-propylphenol, experimental data should be structured to allow direct comparison across mechanistic pathways. Below is a summarized table of typical analytical parameters and expected quantitative ranges for alkyl-substituted phenols.
Table 1: Analytical Parameters and Expected Antioxidant Profile
Assay
Primary Mechanism
Detection Wavelength
Reaction Time
Standard Equivalent
Expected IC
50
/ TEAC Range
DPPH
HAT / SET
517 nm
30 min
Trolox
15 – 30 µg/mL
ABTS
SPLET / SET
734 nm
6 min
Trolox
1.5 – 3.5 mM TE/g
FRAP
Pure SET
593 nm
10 min
FeSO
4
2.0 – 5.0 mM Fe
2+
/g
Note: TE = Trolox Equivalents. Exact values will fluctuate based on solvent purity, exact ambient temperature, and spectrophotometer path length calibration.
References
Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. 1
Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. American Chemical Society. 2
Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. 3
Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. 4
4-Propyl-o-Cresol CAS NO 18441-56-0. ChemicalCell. 5
Application Notes and Protocols: 2-Methyl-4-propylphenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of 2-Methyl-4-propylphenol 2-Methyl-4-propylphenol, also known as 4-propyl-o-cresol, is a valuable substitut...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of 2-Methyl-4-propylphenol
2-Methyl-4-propylphenol, also known as 4-propyl-o-cresol, is a valuable substituted phenol that serves as a versatile reagent and building block in modern organic synthesis. Its unique structural features—a hydroxyl group, a methyl group, and a propyl group on an aromatic ring—offer a canvas for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and novel antioxidant compounds.
This guide provides an in-depth exploration of the applications of 2-Methyl-4-propylphenol in organic synthesis. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors. Each protocol is designed as a self-validating system, grounded in established chemical principles.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties and safety profile is paramount before its use in any synthetic protocol.
Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone), sparingly soluble in water
N/A
Safety Precautions: 2-Methyl-4-propylphenol is a phenolic compound and should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:
Working in a well-ventilated fume hood.
Wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
The electron-rich aromatic ring of 2-Methyl-4-propylphenol, activated by the hydroxyl and alkyl groups, is highly susceptible to electrophilic aromatic substitution. Nitration introduces a nitro group onto the ring, a versatile functional group that can be further transformed into amines, which are crucial in many pharmaceutical compounds.
Causality of Experimental Choices:
The hydroxyl group is a powerful ortho-, para-director. With the para position occupied by the propyl group, nitration is expected to occur primarily at the ortho position relative to the hydroxyl group. However, the methyl group also exerts a directing effect. Careful control of reaction conditions, particularly temperature, is crucial to minimize the formation of dinitrated and other side products. Using a mixture of nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ.
Experimental Protocol: Synthesis of 2-Methyl-4-propyl-6-nitrophenol
Materials:
2-Methyl-4-propylphenol (1.0 eq)
Concentrated Sulfuric Acid (98%)
Concentrated Nitric Acid (70%)
Dichloromethane (CH₂Cl₂)
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Anhydrous Magnesium Sulfate (MgSO₄)
Ice bath
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Methyl-4-propylphenol in dichloromethane.
Cool the solution to 0 °C in an ice bath.
In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath. This creates the nitrating mixture.
Add the nitrating mixture dropwise to the stirred solution of 2-Methyl-4-propylphenol over 30 minutes, ensuring the reaction temperature does not exceed 5 °C.
After the addition is complete, let the reaction stir at 0 °C for an additional hour.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, slowly pour the reaction mixture over crushed ice.
Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Methyl-4-propyl-6-nitrophenol.
Expected Yield and Characterization:
Expected Yield: 60-70%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of characteristic peaks for the nitro group in the IR spectrum and the aromatic proton shifts in the NMR spectrum will confirm the structure.
Application II: Mannich Reaction for the Synthesis of Bioactive Phenolic Amines
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, 2-Methyl-4-propylphenol), formaldehyde, and a primary or secondary amine.[2][3] This reaction is a powerful tool for introducing an aminomethyl group onto the phenolic ring, leading to the synthesis of Mannich bases, which are known to exhibit a wide range of biological activities, including antioxidant and anticancer properties.
Causality of Experimental Choices:
The ortho position to the hydroxyl group in 2-Methyl-4-propylphenol is activated and contains an acidic proton, making it susceptible to electrophilic attack by the in-situ formed Eschenmoser's salt equivalent (iminium ion) from formaldehyde and a secondary amine like dimethylamine.[2] The reaction is typically carried out in a protic solvent like ethanol to facilitate the formation of the iminium ion.
Experimental Protocol: Synthesis of 2-(Dimethylaminomethyl)-6-methyl-4-propylphenol
Materials:
2-Methyl-4-propylphenol (1.0 eq)
Dimethylamine (40% aqueous solution, 1.2 eq)
Formaldehyde (37% aqueous solution, 1.2 eq)
Ethanol
Diethyl ether
Saturated Sodium Chloride Solution (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, dissolve 2-Methyl-4-propylphenol in ethanol.
To this solution, add dimethylamine solution followed by formaldehyde solution.
Reflux the reaction mixture for 4-6 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dissolve the residue in diethyl ether and wash with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Mannich base.
The crude product can be purified by column chromatography or by recrystallization from a suitable solvent system like hexane/ethyl acetate.
Expected Yield and Characterization:
Expected Yield: 75-85%
Characterization: The structure of the synthesized Mannich base can be confirmed using spectroscopic techniques. The ¹H NMR spectrum should show a characteristic singlet for the -CH₂-N(CH₃)₂ protons.
Application III: Friedel-Crafts Alkylation for the Introduction of Steric Hindrance
Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring.[4][5] By introducing a bulky alkyl group, such as a tert-butyl group, ortho to the hydroxyl group of 2-Methyl-4-propylphenol, sterically hindered phenols can be synthesized. These compounds are of significant interest as highly effective antioxidants due to the steric hindrance around the phenolic hydroxyl group, which stabilizes the resulting phenoxy radical.
Causality of Experimental Choices:
The reaction proceeds via an electrophilic aromatic substitution mechanism where a carbocation, generated from an alkyl halide or an alcohol in the presence of a Lewis or Brønsted acid catalyst, attacks the electron-rich phenol ring.[4] The use of a strong acid like sulfuric acid protonates the tert-butanol, leading to the formation of the relatively stable tert-butyl carbocation. The ortho position to the hydroxyl group is the most likely site of substitution.
Experimental Protocol: Synthesis of 2-tert-Butyl-6-methyl-4-propylphenol
Materials:
2-Methyl-4-propylphenol (1.0 eq)
tert-Butanol (1.5 eq)
Concentrated Sulfuric Acid (catalytic amount)
Toluene
10% Sodium Hydroxide Solution (NaOH)
Saturated Sodium Chloride Solution (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
To a stirred solution of 2-Methyl-4-propylphenol in toluene, add tert-butanol.
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
Heat the reaction mixture to 80-90 °C and stir for 3-4 hours.
Monitor the reaction progress by GC-MS or TLC.
After completion, cool the reaction mixture to room temperature and wash with water, followed by 10% sodium hydroxide solution, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
The resulting crude product can be purified by vacuum distillation or column chromatography to yield the desired sterically hindered phenol.
Expected Yield and Characterization:
Expected Yield: 50-60%
Characterization: The product can be identified by its spectroscopic data. The ¹H NMR spectrum will show a characteristic singlet for the nine protons of the tert-butyl group.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Nitration of 2-Methyl-4-propylphenol.
Caption: Mannich reaction of 2-Methyl-4-propylphenol.
Caption: Friedel-Crafts alkylation of 2-Methyl-4-propylphenol.
Conclusion and Future Outlook
2-Methyl-4-propylphenol is a readily accessible and highly versatile reagent in organic synthesis. The protocols detailed herein for electrophilic substitution, Mannich reactions, and Friedel-Crafts alkylation provide a solid foundation for researchers to explore the synthesis of a diverse range of functionalized molecules. The derivatives of 2-Methyl-4-propylphenol hold significant promise in the fields of medicinal chemistry and materials science, particularly in the development of novel antioxidants and bioactive compounds. Further exploration of its reactivity in other transformations, such as coupling reactions and oxidation to quinones, will undoubtedly continue to expand its utility as a valuable synthetic tool.
References
Organic Syntheses Procedure. (n.d.). Retrieved March 25, 2026, from [Link]
Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act - SUST Repository. (n.d.). Retrieved March 25, 2026, from [Link]
Friedel-Crafts Alkylation Reaction - Mettler Toledo. (n.d.). Retrieved March 25, 2026, from [Link]
Friedel–Crafts Alkylation - Chemistry Steps. (2025, June 20). Retrieved March 25, 2026, from [Link]
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC - NIH. (n.d.). Retrieved March 25, 2026, from [Link]
Chemical Properties of 2-Methyl-4-propylphenol (CAS 18441-56-0) - Cheméo. (n.d.). Retrieved March 25, 2026, from [Link]
Mannich reaction - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]
The Mannich Reaction - YouTube. (2020, March 26). Retrieved March 25, 2026, from [Link]
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved March 25, 2026, from [Link]
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved March 25, 2026, from [Link]
Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (2007, April 15). Retrieved March 25, 2026, from [Link]
Friedel-Crafts Alkylation | Eastern Kentucky University - EduBirdie. (n.d.). Retrieved March 25, 2026, from [Link]
The Friedel-Crafts Reaction - UC Berkeley. (2014, February 27). Retrieved March 25, 2026, from [Link]
(PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds - ResearchGate. (2025, December 18). Retrieved March 25, 2026, from [Link]
Phenol, 2-methoxy-4-propyl- - the NIST WebBook. (n.d.). Retrieved March 25, 2026, from [Link]
2-Methyl-4-propylphenol | C10H14O | CID 87643 - PubChem. (n.d.). Retrieved March 25, 2026, from [Link]
CH615901A5 - Process for the preparation of p-nitro-m-cresol - Google Patents. (n.d.).
5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. (n.d.). Retrieved March 25, 2026, from [Link]
Application Note: A Robust HPLC Method for the Quantification of 2-Methyl-4-propylphenol
Abstract This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Methyl-4-propylphenol. Developed for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Methyl-4-propylphenol. Developed for researchers, scientists, and drug development professionals, this guide provides a step-by-step protocol for method development, optimization, and validation. The causality behind each experimental choice is explained to provide a deeper understanding of the chromatographic principles at play. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring accuracy, precision, and reliability in accordance with international regulatory standards.
Introduction: The Analytical Challenge
2-Methyl-4-propylphenol is a phenolic compound of interest in various fields, including the pharmaceutical and chemical industries. Its accurate quantification is crucial for quality control, stability studies, and research and development. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[1][2] This document provides a detailed guide to developing and validating a specific HPLC method for 2-Methyl-4-propylphenol.
Physicochemical Properties of 2-Methyl-4-propylphenol
A fundamental understanding of the analyte's physicochemical properties is paramount for developing a successful HPLC method. These properties dictate the compound's behavior in the chromatographic system.
The relatively high logP value of 3.3 indicates that 2-Methyl-4-propylphenol is a non-polar compound, making it an ideal candidate for reversed-phase HPLC.[1] In this mode, the stationary phase is non-polar, and the mobile phase is polar. The analyte will be retained on the column through hydrophobic interactions, and its elution will be modulated by the composition of the mobile phase.
HPLC Method Development: A Step-by-Step Protocol
The following sections outline the logical progression of developing a robust HPLC method, from initial parameter selection to final optimization.
Initial Chromatographic Conditions
The initial method parameters are selected based on the physicochemical properties of 2-Methyl-4-propylphenol and common practices for the analysis of similar phenolic compounds.[5][6]
Parameter
Initial Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
The C18 stationary phase provides the necessary hydrophobic interactions for retaining the non-polar analyte. A 250 mm length offers high resolution.
Mobile Phase
Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Acetonitrile is a common organic modifier in reversed-phase HPLC. The 60:40 ratio is a good starting point for a compound with a logP of 3.3. Phosphoric acid is added to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and reproducible retention times.[5][7]
Flow Rate
1.0 mL/min
This is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength
275 nm
Phenolic compounds typically exhibit strong UV absorbance between 270 and 280 nm. A UV-Vis or Diode Array Detector (DAD) can be used to determine the optimal wavelength.
Injection Volume
10 µL
A small injection volume minimizes potential band broadening.
Experimental Workflow for Method Development
The systematic approach to method development is crucial for achieving a robust and reliable analytical method.
Figure 1: A workflow diagram illustrating the key stages of HPLC method development for 2-Methyl-4-propylphenol.
Method Optimization
Once the initial conditions are established, the method should be optimized to achieve the desired performance characteristics, including resolution, peak shape, and analysis time.
Mobile Phase Composition: The ratio of acetonitrile to water is the most critical parameter for controlling retention time.
Increasing the acetonitrile percentage will decrease the retention time.
Decreasing the acetonitrile percentage will increase the retention time.
A systematic evaluation of different ratios (e.g., 50:50, 55:45, 65:35) should be performed to achieve a suitable retention time, typically between 3 and 10 minutes.
pH of the Mobile Phase: For phenolic compounds, maintaining a pH well below the pKa of the hydroxyl group (typically around 10) is essential to ensure the analyte is in its non-ionized form. The addition of 0.1% phosphoric acid achieves a pH of approximately 2-3, which is ideal for this purpose.[5]
Flow Rate: The flow rate can be adjusted to shorten the analysis time. However, increasing the flow rate will also increase the backpressure of the system. A study of flow rates from 0.8 to 1.2 mL/min can be conducted to find the optimal balance.
Method Validation Protocol
Method validation is a regulatory requirement that provides documented evidence that the analytical method is suitable for its intended purpose.[8][9] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[10][11]
Validation Parameters and Acceptance Criteria
Parameter
Objective
Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of potential interferences.
The peak for 2-Methyl-4-propylphenol should be well-resolved from any other peaks in the blank and placebo samples. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity
To establish a linear relationship between the concentration of the analyte and the detector response.
A minimum of five concentrations should be used. The correlation coefficient (r²) should be ≥ 0.999.
Range
The interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear.
Typically 80% to 120% of the target concentration for assay.
Accuracy
The closeness of the test results to the true value.
Recovery should be between 98.0% and 102.0% for the analyte at three concentration levels (e.g., 80%, 100%, and 120%).
Precision
The degree of agreement among individual test results.
Repeatability (Intra-day): The relative standard deviation (RSD) should be ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): The RSD should be ≤ 2.0% when the analysis is performed by different analysts on different days.
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
The system suitability parameters should remain within acceptable limits when parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) are varied.
Experimental Workflow for Method Validation
Figure 2: A flowchart depicting the systematic process of validating the developed HPLC method for 2-Methyl-4-propylphenol.
Detailed Experimental Protocols
Preparation of Solutions
Mobile Phase (Acetonitrile:Water 60:40 with 0.1% Phosphoric Acid):
Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
Measure 400 mL of HPLC-grade water into a separate 1 L graduated cylinder.
Add 1.0 mL of concentrated phosphoric acid (85%) to the water.
Combine the acetonitrile and acidified water in a 1 L solvent bottle.
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
Standard Stock Solution (1000 µg/mL):
Accurately weigh approximately 25 mg of 2-Methyl-4-propylphenol reference standard into a 25 mL volumetric flask.
Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions (for Linearity):
Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
Chromatographic Procedure
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
Perform six replicate injections of a working standard solution (e.g., 25 µg/mL) to establish system suitability. The RSD for the peak area and retention time should be ≤ 2.0%.
Inject the linearity standards in order of increasing concentration.
Inject the sample solutions.
Conclusion
This application note provides a comprehensive and scientifically sound framework for the development, optimization, and validation of a reversed-phase HPLC method for the quantitative analysis of 2-Methyl-4-propylphenol. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers, scientists, and drug development professionals can implement a robust and reliable method for their specific applications. The principles outlined here are also applicable to the analysis of other similar phenolic compounds.
References
Galan, J., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Retrieved from [Link]
Stavrou, I. J., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Retrieved from [Link]
Katalinic, V., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals. Retrieved from [Link]
Albuquerque, B. R., et al. (2006). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Redalyc. Retrieved from [Link]
Millet, M., et al. (1998). Development of an HPLC method for the determination of phenolic by-products: optimisation of the separation by means of the experimental design. Analusis. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Phenol red on Newcrom R1 HPLC column. Retrieved from [Link]
Zain, N. M., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences. Retrieved from [Link]
LCGC International. (2011). Improving HPLC Separation of Polyphenols. Retrieved from [Link]
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
PubChem. (n.d.). 2-Methyl-4-propylphenol. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 2-Methyl-4-propylphenol (CAS 18441-56-0). Retrieved from [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
NIST. (n.d.). 2-Methyl-4-propylphenol. NIST WebBook. Retrieved from [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
Troubleshooting impurities in 2-Methyl-4-propylphenol crystallization
This guide serves as a specialized resource for researchers, scientists, and professionals in drug development who are working with 2-Methyl-4-propylphenol. The crystallization of this compound is a critical step for ach...
Author: BenchChem Technical Support Team. Date: April 2026
This guide serves as a specialized resource for researchers, scientists, and professionals in drug development who are working with 2-Methyl-4-propylphenol. The crystallization of this compound is a critical step for achieving the high purity required for downstream applications. This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to address common challenges encountered in the laboratory.
Part 1: Troubleshooting Common Crystallization Issues
This section is designed to help you diagnose and resolve specific problems observed during the crystallization process. Each question addresses a common empirical observation, explains the underlying chemical principles, and provides actionable protocols for resolution.
Question 1: My final 2-Methyl-4-propylphenol crystals have a distinct pink, yellow, or brownish tint. What causes this discoloration and how can I obtain a pure white product?
Answer:
This is a frequent issue when working with phenols and is almost always indicative of oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by heat, light, or trace metal impurities, leading to the formation of highly colored quinone or quinone-methide type compounds.[1][2]
Core Causality: Phenolic Oxidation
Phenols can oxidize to form quinones, which are conjugated systems that absorb light in the visible spectrum, appearing colored. Even trace amounts of these impurities can impart a significant color to the bulk material.
Recommended Solutions:
Activated Charcoal (Norit) Treatment: This is the most effective method for removing colored, high-molecular-weight impurities. Activated charcoal has a highly porous structure with a vast surface area that readily adsorbs these colored byproducts.
Crystallization Under Inert Atmosphere: To prevent further oxidation during the heating and dissolution phase, performing the recrystallization under a nitrogen or argon atmosphere is highly recommended.
Protocol: Decolorization with Activated Charcoal
Dissolution: In a suitable flask, dissolve the impure 2-Methyl-4-propylphenol in the minimum amount of an appropriate hot solvent (see Table 1).
Cooling: Remove the flask from the heat source and allow it to cool slightly for a minute or two. Crucially, do not add charcoal to a boiling solution , as this can cause violent bumping.
Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the slightly cooled solution.
Reheating: Gently reheat the mixture to just below boiling for 5-10 minutes while stirring or swirling to ensure maximum contact between the impurities and the charcoal.
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.[3] This step must be done rapidly to prevent the desired compound from crystallizing prematurely in the funnel.
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by an ice bath to maximize crystal yield.[3]
Question 2: My crystals appear visually clean, but analytical tests (e.g., HPLC, GC-MS) reveal the presence of positional isomers. How can I enhance the isomeric purity?
Answer:
The separation of positional isomers is a classic challenge in organic chemistry because they often possess very similar physical properties, including solubility.[4][5] During synthesis, particularly through electrophilic aromatic substitution reactions like Friedel-Crafts alkylation, a mixture of isomers can be formed.[6][7] These isomers can become incorporated into the crystal lattice of the desired product, reducing its purity.[8]
Core Causality: Co-crystallization
Due to similar molecular shapes and polarities, isomers can fit into the growing crystal lattice of the target molecule. Effective separation relies on magnifying the subtle differences in their solubility and affinity for the crystal lattice.
Recommended Solutions:
Strategic Solvent System Selection: The choice of solvent is the most powerful tool for separating isomers.[9] Sometimes a single solvent is insufficient. A two-solvent (binary) system, consisting of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is poorly soluble, can create a much sharper solubility gradient.[10] The goal is to find a system where the desired isomer is significantly less soluble than the undesired ones at cooler temperatures.
Controlled, Slow Cooling: Rapid cooling traps impurities within the growing crystals. A slow, controlled cooling rate allows for a more thermodynamically stable crystal growth, where the lattice selectively incorporates the correct molecule, effectively excluding the ill-fitting isomers from the crystal structure.[10]
Seeding the Solution: Introducing a small, high-purity "seed" crystal of 2-Methyl-4-propylphenol into the saturated solution can induce crystallization of the desired form and structure, creating a template for growth that is less accommodating to isomeric impurities.[10][11]
Data Presentation: Solvent Selection Guide
The principle of "like dissolves like" is a good starting point.[11] 2-Methyl-4-propylphenol has both nonpolar (propyl, methyl, aromatic ring) and polar (hydroxyl) features. Solvents with intermediate polarity are often a good choice.
Solvent
Polarity Index
Boiling Point (°C)
Suitability Notes
Heptane/Hexane
0.1
98 / 69
Good anti-solvent. 2-Methyl-4-propylphenol has low solubility at room temp.
Toluene
2.4
111
Good solvent when hot, but solubility may remain high when cold.
Ethyl Acetate
4.4
77
A good candidate for a primary solvent due to its moderate polarity and boiling point.[11]
Acetone
5.1
56
Often a very good solvent, may require a nonpolar anti-solvent like hexane.[11]
Ethanol/Methanol
5.2 / 6.6
78 / 65
Good solvents, but the hydroxyl group can hydrogen bond, potentially increasing solubility even when cold.
Water
10.2
100
Insoluble. Can be used as an anti-solvent with a polar organic solvent like acetone.
Question 3: Instead of forming crystals, my product separates as a liquid layer ("oiling out") or crashes out as a fine powder. What is happening and how can I promote proper crystal growth?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[11] The presence of impurities can significantly depress the melting point of the mixture, making this phenomenon more likely. Alternatively, if the solution is too supersaturated or cooled too quickly, the molecules don't have enough time to align into an ordered crystal lattice and will precipitate as an amorphous solid.[10]
Core Causality: Kinetically vs. Thermodynamically Controlled Precipitation
Oiling out and amorphous precipitation are kinetically favored, rapid processes. Proper crystallization is a slower, thermodynamically favored process that requires controlled conditions to allow molecules to arrange themselves correctly.
Recommended Solutions:
Reduce the Rate of Supersaturation:
Add More Solvent: Your solution may be too concentrated. Re-heat the mixture and add more hot solvent until the oil fully redissolves, then attempt to cool it again, but much more slowly.[11]
Slower Cooling: Insulate the flask to ensure a very gradual temperature drop. A warm water bath that is allowed to cool to room temperature can be effective.
Induce Nucleation: Sometimes a supersaturated solution is reluctant to form crystals.
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[11]
Seeding: As mentioned previously, adding a seed crystal provides a template for crystallization to begin.[10]
Re-evaluate Your Solvent Choice: If the boiling point of your solvent is higher than the melting point of your compound (or the eutectic mixture with impurities), oiling out is very likely. Choose a solvent with a lower boiling point.
Part 2: Experimental Workflows & Logic Diagrams
To provide a clearer picture of the processes described, the following diagrams illustrate the key workflows for purification and troubleshooting.
Diagram 1: Standard Recrystallization Workflow
Caption: A decision-making diagram for troubleshooting common crystallization problems.
Part 3: Frequently Asked Questions (FAQs)
Q1: How do I perform a "hot filtration" correctly without the product crystallizing in the filter funnel?A: This is a critical technique. The key is to keep everything hot. Use a stemless or short-stemmed funnel to prevent a long cooling path. Place the funnel and fluted filter paper in an oven or on top of the boiling flask (to be heated by the solvent vapors) before filtering. Pour the hot solution through as quickly as possible. If some crystals do form, you can sometimes redissolve them by pouring a small amount of fresh, hot solvent through the filter.
Q2: How do I confirm the purity of my final product?A: A combination of analytical techniques is best for a comprehensive purity profile.
[12]* Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.
Chromatography (HPLC, GC): These methods are excellent for quantifying purity and detecting trace impurities, including isomers.
[13][14]* Spectroscopy (NMR): ¹H NMR is highly effective for structural confirmation and can detect impurities with different chemical shifts.
Mass Spectrometry (MS): Coupled with GC or LC, MS is powerful for identifying the molecular weight of unknown impurities.
[14]
Q3: Is it worthwhile to collect a "second crop" of crystals from the mother liquor?A: The solution remaining after the first filtration is called the mother liquor, and it still contains dissolved product. [11]By boiling off some of the solvent to re-saturate the solution, you can often obtain a "second crop" of crystals. [3]However, be aware that this crop will be significantly less pure than the first, as the impurities are now more concentrated in the mother liquor. It is good practice to keep the second crop separate and analyze its purity before combining it with the main batch.
References
University of Calgary. (n.d.). Recrystallisation. Organic Laboratory Techniques. Available at: [Link]
Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. Available at: [Link]
Wibowo, C., et al. (2018). Mechanisms and Control of Impurities in Continuous Crystallization: A Review. Industrial & Engineering Chemistry Research. Available at: [Link]
ResearchGate. (n.d.). Effect of Impurities on the Growth Kinetics of Crystals. Available at: [Link]
ChemTalk. (2021). Lab Procedure: Recrystallization. Available at: [Link]
ResearchGate. (n.d.). Positional isomeric effect on the crystallization of chlorine-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives. Available at: [Link]
Nishio, S., et al. (2023). Switching of Guest Selectivity for the Inclusion of Regioisomers of Monosubstituted Phenols with Crystals of p-tert-Butylcalixa[15]rene. Crystal Growth & Design. Available at: [Link]
University of Toronto. (n.d.). Experiment 2: Recrystallization. Available at: [Link]
ResearchGate. (2025). Application of oxidation processes in the purification of wastewaters from phenolic compounds. Available at: [Link]
MDPI. (2024). Study of the Oxidation of Phenol in the Presence of a Magnetic Composite Catalyst CoFe2O4/Polyvinylpyrrolidone. Available at: [Link]
Google Patents. (n.d.). CN106278947A - Crystal formation of phenol derivatives and preparation method thereof.
MDPI. (2024). Oxidation of Small Phenolic Compounds by Mn(IV). Available at: [Link]
National Center for Biotechnology Information. (2018). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. PubMed. Available at: [Link]
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available at: [Link]
Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Available at: [Link]
Reddit. (2015). How to dry and purify Phenol. r/chemistry. Available at: [Link]
ACS Publications. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Available at: [Link]
Agilent. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Available at: [Link]
Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. Available at: [Link]
McGill University. (n.d.). A para- to meta-isomerization of phenols. eScholarship@McGill. Available at: [Link]
Technical Support Center: 2-Methyl-4-propylphenol Analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of 2-Methyl-4-propylphenol. This guide is designed for researchers, scientists, and drug development professionals to add...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of 2-Methyl-4-propylphenol. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during method development and optimization. The following question-and-answer section provides in-depth, field-proven insights to help you achieve robust and reproducible results.
Q1: What are the key physicochemical properties of 2-Methyl-4-propylphenol that I should consider for HPLC method development?
A1: Understanding the analyte's properties is the foundation of any successful HPLC method. For 2-Methyl-4-propylphenol, the following properties are critical for predicting its behavior in a reversed-phase system.
The relatively high LogP value of 3.3 indicates that 2-Methyl-4-propylphenol is quite hydrophobic, suggesting it will be well-retained on non-polar stationary phases like C18.[1] Its phenolic nature means the mobile phase pH will be a critical parameter to control for achieving optimal peak shape and stable retention.
Indicates strong hydrophobic character; predicts good retention on reversed-phase (e.g., C18) columns.[1]
pKa
~10.4 (Estimated for phenols)
The hydroxyl group is weakly acidic. Mobile phase pH must be controlled to maintain a consistent, neutral state for reproducible retention.
UV Absorption
~275-280 nm (Typical for phenols)
Guides the selection of an appropriate detection wavelength.[3][4]
Q2: I'm developing a new method. What is a good starting point for the HPLC analysis of 2-Methyl-4-propylphenol?
A2: Based on the physicochemical properties and established methods for similar phenolic compounds, the following reversed-phase HPLC conditions serve as an excellent and robust starting point.[5][6]
Parameter
Recommended Starting Condition
Rationale & Expert Notes
Column
C18, 150 mm x 4.6 mm, 5 µm
The C18 stationary phase is the industry standard for separating hydrophobic compounds like alkylphenols.[3][7][8]
Mobile Phase A
HPLC Grade Water + 0.1% Phosphoric Acid
Acidifying the aqueous phase to a pH of ~2.5-3.0 is critical.[5] This ensures the phenolic hydroxyl group is fully protonated, preventing ionization and minimizing undesirable secondary interactions with the silica backbone of the column.[9]
Mobile Phase B
Acetonitrile (ACN)
Acetonitrile is often preferred over methanol for phenolic compounds as it can offer better selectivity and lower backpressure.
Elution Mode
Isocratic
Start with an isocratic elution for simplicity. A 60:40 ratio of Mobile Phase A to Mobile Phase B is a reasonable starting point.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Maintaining a stable column temperature is crucial for reproducible retention times.[10]
Detection (UV)
278 nm
Alkylphenols typically show good absorbance around this wavelength. A Diode Array Detector (DAD) can be used to confirm the peak purity and find the optimal wavelength.[3]
Injection Volume
10 µL
This can be adjusted based on analyte concentration and sensitivity requirements.
Troubleshooting Guide: Retention Time & Peak Shape
Q3: My retention time for 2-Methyl-4-propylphenol is too short (poor retention). How can I increase it?
A3: Insufficient retention is a common issue, indicating the analyte is moving through the column too quickly. This is typically because the mobile phase is too "strong" (i.e., has too high an elution strength). Here are the steps to increase retention, in order of preference:
1. Decrease the Organic Modifier Concentration:
This is the most effective way to increase retention in reversed-phase HPLC. By reducing the percentage of acetonitrile (or methanol) in the mobile phase, you make the mobile phase more polar. This increases the partitioning of the hydrophobic 2-Methyl-4-propylphenol onto the non-polar C18 stationary phase, leading to a longer retention time.[11]
Objective: To achieve a target retention time by adjusting the %B (organic).
Methodology:
Start with your current method (e.g., 40% Acetonitrile).
Decrease the acetonitrile concentration in 5% increments (e.g., to 35%, then 30%).
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before each injection to ensure a stable baseline.[9]
Inject your standard and record the new retention time.
Continue this process until the desired retention time and resolution from other components are achieved.
2. Switch to a Weaker Organic Modifier:
If you are using acetonitrile, switching to methanol may increase retention. While both are common organic modifiers, methanol is a slightly weaker solvent than acetonitrile in reversed-phase chromatography.
3. Ensure Proper Mobile Phase pH:
If the mobile phase pH is not sufficiently acidic, the phenol can partially deprotonate (ionize). The ionized form is more polar and will have less affinity for the C18 stationary phase, resulting in a shorter retention time. Verify that the pH of your aqueous mobile phase is below 3.5.[5][9]
Q4: My retention time is too long, and the analysis is taking forever. How can I shorten it?
A4: An excessively long retention time reduces sample throughput. This issue arises when the mobile phase is too "weak." The solutions are the inverse of those for short retention:
Increase the Organic Modifier Concentration: Gradually increase the percentage of acetonitrile in your mobile phase in 2-5% increments. This will increase the mobile phase's elution strength, causing the analyte to elute faster.
Switch to a Stronger Organic Modifier: If using methanol, switching to acetonitrile will likely shorten the retention time.
Consider Gradient Elution: If your sample contains other compounds that elute much later, an isocratic method may be inefficient. A gradient method, which starts with a lower percentage of organic and ramps up, can elute late-retained compounds much faster without compromising the resolution of early-eluting peaks.[11]
Q5: I'm seeing significant drift or variability in my retention times. What are the likely causes and solutions?
A5: Unstable retention times are a critical problem that undermines method robustness. This issue usually points to a lack of equilibrium in the system or a problem with the hardware.
Troubleshooting Workflow for Unstable Retention Times
Caption: A systematic workflow for troubleshooting HPLC retention time instability.
Key Causes & Solutions:
Insufficient Column Equilibration: Always ensure the column is fully equilibrated with the mobile phase before starting a sequence. A drifting baseline is a key indicator of an unequilibrated column.
Mobile Phase Issues: Unbuffered mobile phases can absorb atmospheric CO₂, causing a gradual pH shift and retention time drift. Prepare fresh mobile phase daily. If pH is near a critical point, use a low-concentration buffer (10-25 mM).[12]
Temperature Fluctuations: Even minor changes in ambient temperature can affect retention. Use a column thermostat to maintain a constant temperature.[10]
Pump and Hardware Issues: Leaks in the system, worn pump seals, or faulty check valves can cause inconsistent flow rates, leading directly to variable retention times.[13]
Q6: I'm observing significant peak tailing for 2-Methyl-4-propylphenol. Why is this happening and how do I fix it?
A6: Peak tailing is the most common peak shape problem for phenolic compounds.[9] A tailing factor (Tf) greater than 1.5 is generally considered poor.[9] The primary cause is secondary interactions between the analyte and the stationary phase.
Mechanism of Peak Tailing for Phenols
Caption: Undesired secondary interactions with residual silanols cause peak tailing.
Solutions to Peak Tailing:
Lower Mobile Phase pH: This is the most effective solution. By lowering the pH to ~2.5 with an acid like phosphoric or formic acid, you protonate the residual silanol groups (Si-OH) on the silica surface, converting them to a less active (Si-OH) state.[9] This minimizes the strong hydrogen bonding interaction that causes tailing.
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning most residual silanol groups have been chemically deactivated. Ensure you are using a high-quality, end-capped C18 column.
Reduce Sample Mass: Injecting too much sample can overload the column, leading to peak distortion, including tailing.[12] Try diluting your sample by a factor of 5 or 10 to see if the peak shape improves.
Match Sample Solvent to Mobile Phase: Dissolving your sample in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile) can cause peak distortion. Whenever possible, use the initial mobile phase as the sample solvent.[12][13]
References
BenchChem. (2025). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
BenchChem. (2025). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
Di Mbusu, K., et al. (2025). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. MDPI.
BenchChem. (2025). Troubleshooting poor peak shape of "Asenapine Phenol" in HPLC.
National Center for Biotechnology Information. (n.d.). 2-Methyl-4-propylphenol. PubChem.
Stanciu, A. S., et al. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PubMed Central.
Teševic, V., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals.
Cheméo. (n.d.). Chemical Properties of 2-Methyl-4-propylphenol (CAS 18441-56-0).
ResearchGate. (n.d.). Optimization of a new mobile phase to know the complex and real polyphenolic composition.
BenchChem. (2025). Application Note: HPLC Analysis of 2-Isopropyl-5-methyl-4-nitrophenol.
Research and Reviews. (2015). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl.
Overcoming solubility issues with 2-Methyl-4-propylphenol in aqueous solutions
Technical Support Center: Overcoming Aqueous Solubility Issues with 2-Methyl-4-propylphenol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scie...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Overcoming Aqueous Solubility Issues with 2-Methyl-4-propylphenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve the severe aqueous solubility bottlenecks associated with 2-Methyl-4-propylphenol. This guide moves beyond basic troubleshooting by explaining the thermodynamic causality behind precipitation and providing self-validating formulation protocols.
Part 1: Physicochemical Profiling
To formulate a stable solution, we must first understand the molecular constraints of the active pharmaceutical ingredient (API). 2-Methyl-4-propylphenol is a highly lipophilic alkylphenol. Its long propyl chain dominates its physicochemical behavior, leading to strong hydrophobic exclusion in aqueous media[1].
Table 1: Physicochemical Properties of 2-Methyl-4-propylphenol
Property
Value
Formulation Implication
CAS Number
18441-56-0
Unique identifier for sourcing and regulatory documentation[1].
Molecular Weight
150.22 g/mol
Small molecular size allows it to fit perfectly within the hydrophobic cavity of β-cyclodextrins[1].
LogP (Octanol/Water)
3.30 – 3.36
High lipophilicity dictates that thermodynamic equilibrium in pure water is extremely low, necessitating solubility enhancers[2].
Hydrogen Bond Donors
1 (Phenolic -OH)
Provides a localized polar interaction point, useful for pH-driven solubilization or hydrogen bonding with excipients[1].
| Rotatable Bonds | 2 | Low flexibility means the molecule maintains a relatively rigid conformation during cyclodextrin inclusion[1]. |
Part 2: Troubleshooting Guide & FAQs
Q1: Why does 2-Methyl-4-propylphenol precipitate immediately when I dilute my DMSO stock into standard biological buffers (e.g., PBS)?Causality: This is a classic "solvent-shift" phenomenon. DMSO is a strong hydrogen bond acceptor and fully solvates the phenolic hydroxyl while accommodating the hydrophobic propyl ring. When you dilute this stock into an aqueous buffer, the water molecules outcompete the API for interaction with DMSO. Because the LogP of 2-Methyl-4-propylphenol is ~3.36[2], the thermodynamic cost of creating a hydration shell around the hydrophobic propyl group is too high. Consequently, the API molecules aggregate via hydrophobic interactions to minimize their exposed surface area, resulting in immediate precipitation.
Q2: High concentrations of DMSO or ethanol are toxic to my cell cultures. How can I achieve a stable aqueous solution without harsh organic solvents?Causality & Solution: The most effective, field-proven method is the synergistic use of a low-concentration cosolvent combined with a cyclodextrin, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Relying solely on HP-β-CD can sometimes be kinetically slow. However, adding a trace amount of cosolvent (e.g., 0.5% to 2% ethanol) acts as a molecular wetting agent. The cosolvent facilitates the entry of the hydrophobic propyl-phenol moiety into the lipophilic cavity of HP-β-CD, forming a highly stable Drug-Cosolvent-CD ternary complex[3]. While high concentrations of cosolvent will destabilize the complex by competing for the cyclodextrin cavity, low concentrations significantly enhance the complexation efficacy and overall solubility[4].
Q3: Can I simply increase the pH of my buffer to dissolve it?Causality: Yes, but with strict limitations. The phenolic hydroxyl group typically has a pKa around 10.0 to 10.5. If you adjust the pH of your solution to >10.5, the phenol deprotonates to form a phenolate anion. This introduces a full negative charge, drastically lowering the LogP and making the compound freely soluble in water.
Warning: This method is generally incompatible with physiological assays (pH 7.4). If you dissolve the compound at pH 11 and attempt to neutralize it back to pH 7.4, the compound will instantly re-protonate and crash out of solution. This strategy should only be used for chemical synthesis workflows or highly buffered, non-biological assays.
Caption: Decision tree for selecting a solubility enhancement strategy for 2-Methyl-4-propylphenol.
Part 3: Self-Validating Formulation Protocol
To ensure reproducibility and scientific integrity, follow this step-by-step methodology for forming the HP-β-CD inclusion complex. This protocol includes built-in validation steps to ensure you have a true thermodynamic solution, not a deceptive micro-suspension.
Step-by-Step Methodology: HP-β-CD Complexation
Vehicle Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4). Stir until completely clear.
API Stock Preparation: Dissolve 2-Methyl-4-propylphenol in 100% Ethanol at a high concentration (e.g., 100 mg/mL). This utilizes the cosolvent synergy principle[4].
High-Shear Complexation: Place the HP-β-CD vehicle on a magnetic stirrer at high speed (800-1000 RPM). Add the API stock dropwise (10 µL per minute) directly into the vortex. The final ethanol concentration in the vehicle must not exceed 2% (v/v) to prevent ternary complex destabilization[3].
Thermodynamic Equilibration: Cover the vessel to prevent evaporation and stir continuously for 24 hours at room temperature. Complexation is a dynamic equilibrium process; rushing this step leads to incomplete inclusion.
Filtration: Pass the equilibrated solution through a 0.22 µm PTFE syringe filter. This removes any uncomplexed API aggregates.
Self-Validation (Critical Step):
Dynamic Light Scattering (DLS): Analyze the filtrate. A true inclusion complex will show no scattering peaks above 10 nm. If you see a peak in the 100–500 nm range, you have formed a nano-suspension, indicating the cyclodextrin capacity was exceeded.
UV-Vis Baseline Check: Measure absorbance at 600 nm. 2-Methyl-4-propylphenol does not absorb here. Any signal >0.05 AU indicates light scattering from undissolved particles.
Caption: Step-by-step workflow for HP-β-CD complexation and self-validating analysis.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 87643, 2-Methyl-4-propylphenol." PubChem, [Link]
SIELC Technologies. "4-Propyl-o-cresol (2-Methyl-4-propylphenol) Properties and Applications." SIELC, [Link]
Li, P., Zhao, L., & Yalkowsky, S.H. "Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs." Journal of Pharmaceutical Sciences, 1999. [Link]
Li, R., Quan, P., Liu, D.F., et al. "The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid." AAPS PharmSciTech, 2009. [Link]
Reducing side reactions in 2-Methyl-4-propylphenol electrophilic aromatic substitution
Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the functionalization of highly activated aromatic systems.
Here, we will specifically address the challenges of reducing side reactions—such as oxidative degradation and polysubstitution—during the EAS of 2-Methyl-4-propylphenol .
Mechanistic Insight: The Causality of Side Reactions
To control side reactions, we must first understand the electronic environment of 2-Methyl-4-propylphenol. The reactivity and regioselectivity of this molecule are dictated by its three substituents[1]:
Hydroxyl (-OH) at C1: A strongly activating, ortho/para-directing group[2].
Methyl (-CH3) at C2 & Propyl (-C3H7) at C4: Weakly activating, ortho/para-directing alkyl groups[3].
Because the C2 and C4 positions are sterically blocked by the alkyl groups, the strongly activating -OH group directs incoming electrophiles predominantly to the C6 position [4]. While this provides excellent inherent regioselectivity, the cumulative electron-donating effect of these three groups makes the aromatic ring exceptionally electron-rich. This hyper-reactivity is the root cause of two major side reactions: oxidation (cleavage of the ring to form quinones) and polysubstitution (over-reaction at the less favored C3/C5 positions)[5].
Reaction pathway of 2-Methyl-4-propylphenol EAS highlighting major products and side reactions.
Troubleshooting Guides & FAQs
Q1: During the nitration of 2-methyl-4-propylphenol, my reaction turns into a dark, tarry mixture with very low yield. What is happening and how can I prevent it?A1: The highly activated phenol ring is highly susceptible to oxidation by strong oxidizing agents like concentrated nitric acid[5]. This oxidation forms complex benzoquinones and tarry byproducts, destroying your starting material[5].
Troubleshooting Action: Abandon concentrated HNO₃. Instead, utilize a mild, heterogeneous nitrating system. A combination of sodium nitrate (NaNO₃), wet silica gel (SiO₂), and an inorganic acidic salt (e.g., NaHSO₄) acts as a solid HNO₃ equivalent[6]. The wet SiO₂ provides a heterogeneous surface that generates HNO₃ in situ at very low, controlled concentrations, effectively eliminating oxidative side-products[6].
Q2: I am trying to synthesize 6-bromo-2-methyl-4-propylphenol, but GC-MS shows significant amounts of dibrominated and tribrominated products. How do I stop over-bromination?A2: Polyhalogenation is a classic issue here. The addition of the first bromine atom does not sufficiently deactivate the ring against further attack by highly reactive agents like bromine water (Br₂/H₂O)[7].
Troubleshooting Action: Switch to N-Bromosuccinimide (NBS) in a non-polar solvent like dichloromethane (CH₂Cl₂)[8]. NBS provides a low, steady concentration of the electrophilic bromonium ion (Br⁺), which kinetically favors monobromination[8]. Ensure you strictly control the stoichiometry to exactly 1.0 equivalent of NBS[7].
Q3: I am observing minor substitution at the C3 or C5 positions instead of the desired C6 position. How can I improve regioselectivity?A3: While the -OH group strongly directs to C6, the methyl and propyl groups also direct electron density to C3 and C5[1]. If substitution occurs at C3/C5, it is usually due to steric clash at C6 or solvent effects disrupting the hydrogen bonding of the phenol -OH.
Troubleshooting Action: Run the reaction at lower temperatures (0–5 °C) to maximize the thermodynamic preference for the C6 position. Additionally, ensure your solvent is non-polar (e.g., CH₂Cl₂) to maintain the strong ortho-directing effect of the hydroxyl group without solvent-solute hydrogen bonding interference.
Troubleshooting logic tree for resolving oxidation and polysubstitution in phenol EAS.
Quantitative Optimization Data
The table below summarizes the causality between reaction conditions and the mitigation of side reactions for alkylphenols, demonstrating the necessity of mild reagents.
Reaction Type
Reagent System
Solvent
Temp (°C)
Target Monosubstituted Yield (%)
Side Product (%)
Primary Issue Addressed
Nitration
Conc. HNO₃
Water
25
< 20%
> 60% (Quinones/Tar)
Baseline (High Oxidation)
Nitration
NaNO₃, NaHSO₄, Wet SiO₂
CH₂Cl₂
25
85–90%
< 5%
Prevents Oxidation
Bromination
Br₂
Water
25
30%
65% (Polybrominated)
Baseline (Over-reaction)
Bromination
NBS (1.0 eq)
CH₂Cl₂
0–25
92%
< 2%
Prevents Polysubstitution
Self-Validating Experimental Protocols
Protocol 1: Mild Heterogeneous Mononitration
This protocol suppresses oxidation by generating NO₂⁺ in situ at low concentrations[6].
Preparation of Wet SiO₂: Mix dry silica gel (230-400 mesh) with water in a 1:1 (w/w) ratio. Stir vigorously until a free-flowing powder is obtained.
Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of 2-Methyl-4-propylphenol in 10 mL of dichloromethane (CH₂Cl₂).
Reagent Addition: Add 0.2 g of the prepared wet SiO₂, followed by 1.0 mmol of NaNO₃ and 1.0 mmol of NaHSO₄·H₂O.
Reaction & Validation: Stir the heterogeneous mixture at room temperature.
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The absence of baseline streaking confirms that oxidative tar formation has been successfully suppressed.
Workup: Once the starting material is consumed (typically 1-2 hours), filter the mixture to remove the solid salts and silica. Wash the filter cake with CH₂Cl₂. Evaporate the solvent under reduced pressure to yield the pure 6-nitro-2-methyl-4-propylphenol.
Protocol 2: Regioselective Monobromination using NBS
This protocol utilizes NBS to prevent polysubstitution[8].
Reaction Setup: Dissolve 1.0 mmol of 2-Methyl-4-propylphenol in 15 mL of anhydrous CH₂Cl₂ in a flask shielded from light (wrap in aluminum foil to prevent radical pathways).
Temperature Control: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Slowly add 1.0 mmol of N-Bromosuccinimide (NBS) in small portions over 15 minutes.
Causality Note: Portion-wise addition ensures the concentration of the electrophile remains low, kinetically favoring monobromination.
Reaction & Validation: Allow the reaction to warm to room temperature and stir for 2 hours.
Validation Checkpoint: The reaction mixture should remain a clear to pale yellow solution. A deep red/orange color indicates free Br₂ formation, which risks polysubstitution.
Workup: Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any unreacted electrophile, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
References
BenchChem Technical Support Team. "Side reactions in the nitration of phenols and their prevention". BenchChem. 5
BenchChem Technical Support Team. "troubleshooting bromination side reactions in phenol synthesis". BenchChem. 7
Chemistry Steps. "Phenols in Electrophilic Aromatic Substitution". ChemistrySteps. 2
Gholap, A. R., et al. "Nitration Of Phenols Under Mild And Heterogeneous Conditions". PMC - NIH. 6
Li, Y., et al. "Halogenation of arenes using alkali metal halides/Fe(NO3)3·9H2O at room temperature". RSC Advances. 8
Wikipedia Contributors. "Electrophilic aromatic substitution". Wikipedia. 3
Zhao, J., et al. "Quantifying Reactivity for Electrophilic Aromatic Substitution Reactions with Hirshfeld Charge". The Journal of Physical Chemistry A - ACS Publications. 1
Technical Support Center: Stabilizing 2-Methyl-4-propylphenol in Cell Culture Media
Welcome to the technical support center for 2-Methyl-4-propylphenol. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their cell culture expe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-Methyl-4-propylphenol. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their cell culture experiments. As a substituted phenol, 2-Methyl-4-propylphenol presents unique stability and solubility challenges in aqueous physiological environments like cell culture media. This document provides field-proven insights, troubleshooting guides, and validated protocols to ensure consistent, reproducible, and accurate experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of 2-Methyl-4-propylphenol.
Q1: What is 2-Methyl-4-propylphenol and what are its core chemical properties?
2-Methyl-4-propylphenol (also known as 4-propyl-o-cresol) is a phenolic compound with the chemical formula C₁₀H₁₄O.[1][2] Its molecular weight is approximately 150.22 g/mol .[3] With an octanol/water partition coefficient (LogP) of 3.3, it is considered a hydrophobic molecule, which explains its low solubility in aqueous solutions.[3]
Q2: Why is my cell culture medium turning yellow or brown after adding 2-Methyl-4-propylphenol?
This discoloration is a classic indicator of oxidative degradation. The phenolic hydroxyl group (-OH) is highly susceptible to oxidation, especially when exposed to oxygen, light, and transition metal ions often present in basal media. This process can form quinone-type molecules, which are highly colored and can possess unwanted biological activity, confounding experimental results.[4]
Q3: My 2-Methyl-4-propylphenol solution is precipitating when added to the culture medium. What's wrong?
Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final medium.[5] This is a direct consequence of its hydrophobic nature. Typically, a high-concentration stock solution is made in an organic solvent like DMSO, and when this is diluted into the aqueous medium, the compound can crash out of solution if the final concentration is too high or if the dilution is not performed correctly.[5]
Q4: What is the best way to prepare a stock solution of 2-Methyl-4-propylphenol?
Due to its poor water solubility, a stock solution should be prepared in a cell-culture-grade organic solvent. Dimethyl sulfoxide (DMSO) or absolute ethanol are the recommended choices. It is critical to prepare a high-concentration stock (e.g., 10-100 mM) so that the final volume of solvent added to the cell culture medium is minimal (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q5: How should I store the stock solution to ensure its stability?
To maintain the integrity of 2-Methyl-4-propylphenol, stock solutions should be stored with the following precautions:
Light Protection: Use amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[6]
Inert Atmosphere: For long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing to displace oxygen.[6]
Low Temperature: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles by creating single-use aliquots.[4]
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to solving specific problems you may encounter during your experiments.
Problem Encountered
Probable Cause(s)
Recommended Solution(s) & Actions
Inconsistent biological activity or unexpected cytotoxicity.
Compound Degradation: Oxidized byproducts may have different or more potent biological effects than the parent compound.
1. Prepare a fresh stock solution using the protocol below. 2. Confirm the concentration and purity of the stock solution via HPLC-UV analysis before use (see Protocol 3). 3. Add the compound to the medium immediately before treating the cells. Do not store supplemented medium for extended periods.
Precipitate forms in the medium over time (hours to days).
Delayed Precipitation / Low Solubility: The compound may initially appear dissolved but can aggregate and precipitate over time, especially in protein-rich serum-containing media.
1. Decrease the final working concentration of 2-Methyl-4-propylphenol. 2. Perform a solubility test: prepare serial dilutions in your specific cell culture medium and observe for precipitation over 24-48 hours at 37°C to determine the practical solubility limit. 3. Advanced: Consider using a cyclodextrin-based carrier to enhance solubility for long-term experiments.[7]
Rapid (within minutes) color change upon media supplementation.
High pH and/or Metal Ion Catalysis: Standard cell culture media are buffered around pH 7.4, which can accelerate phenol oxidation. Metal ions (e.g., iron, copper) in the basal medium act as catalysts.[4]
1. Prepare a more concentrated stock solution to reduce the volume added. 2. Add the stock solution to the medium dropwise while gently swirling to ensure rapid and even dispersion. 3. Consider using a serum-free medium with a more defined composition if possible, as serum can contain variable amounts of catalytic metal ions.
Section 3: Validated Experimental Protocols
These protocols provide detailed, step-by-step methodologies for handling and analyzing 2-Methyl-4-propylphenol.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes how to prepare a 100 mM stock solution in DMSO with added stabilizers to minimize degradation.
Safety First: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. 2-Methyl-4-propylphenol can cause skin and eye irritation.[8]
Weighing: Accurately weigh 15.02 mg of 2-Methyl-4-propylphenol and place it into a 2 mL amber vial.
Add Antioxidant (Optional but Recommended): Add a tiny crystal of L-Ascorbic acid (approx. 0.1 mg). Ascorbic acid is a water-soluble antioxidant that can help scavenge dissolved oxygen and prevent oxidation.[4]
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The final concentration will be 100 mM.
Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 15-20 seconds to displace oxygen.
Sealing and Storage: Immediately cap the vial tightly. For long-term storage, seal the cap with parafilm.
Aliquoting: Create single-use aliquots (e.g., 20 µL) in smaller amber vials, purging each with inert gas before sealing. Store all aliquots at -20°C or -80°C.
Protocol 2: Recommended Method for Supplementing Cell Culture Media
This workflow minimizes precipitation and shock to the cells.
Procedure:
Thaw a single-use aliquot of the 100 mM stock solution at room temperature.
Warm your cell culture medium to 37°C.
Perform a serial dilution of your stock solution in fresh, pre-warmed medium to create an intermediate concentration (e.g., 1 mM or 10 mM). This helps prevent localized high concentrations of DMSO and compound.
Add the required volume of the intermediate dilution to your main culture vessel. Add it dropwise to the medium away from the cells, while gently swirling the plate or flask.
Immediately return the culture to the incubator. The final DMSO concentration should not exceed 0.1% v/v.
Protocol 3: Stability Assessment using HPLC-UV
This protocol provides a framework for quantifying the compound and detecting degradation products.
Objective: To assess the percentage of 2-Methyl-4-propylphenol remaining in solution under various stress conditions.[6]
Methodology:
Solution Preparation: Prepare a 100 µM solution of 2-Methyl-4-propylphenol in your complete cell culture medium.
Incubation: Aliquot the solution into sterile, sealed tubes and incubate under your experimental conditions (e.g., 37°C, 5% CO₂). Include a control group wrapped in foil to test for light sensitivity.
Time Points: Collect samples at T=0, 2, 4, 8, 24, and 48 hours. Immediately freeze samples at -80°C until analysis.
Sample Preparation for HPLC:
Thaw samples.
Perform a protein precipitation/extraction step. Add 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex and centrifuge at >12,000 x g for 10 minutes to pellet proteins.
Transfer the supernatant to an HPLC vial.
HPLC-UV Conditions (Starting Point):
System: HPLC with a UV/Vis detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid). A starting point could be 60:40 Acetonitrile:Water.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Scan for the absorbance maximum of 2-Methyl-4-propylphenol (typically around 270-280 nm for phenols).
Injection Volume: 10-20 µL.
Analysis:
Run a standard of the pure compound to determine its retention time.
Quantify the peak area of 2-Methyl-4-propylphenol at each time point.
Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.
Calculate the percentage remaining relative to the T=0 sample.
Section 4: Scientific Principles & Mechanisms
Understanding the underlying chemistry is crucial for effective troubleshooting.
Proposed Oxidative Degradation Pathway
Phenolic compounds like 2-Methyl-4-propylphenol degrade via a free-radical mechanism. The process is initiated by the loss of a hydrogen atom from the hydroxyl group, forming a resonance-stabilized phenoxy radical. This radical can then react further with oxygen to form peroxyl radicals and ultimately quinone-type structures, which are colored and often reactive.
Caption: Decision-making workflow for using 2-Methyl-4-propylphenol in cell culture.
Strategic Selection of Alkylphenols in Catalysis: A Comparative Guide on 2-Methyl-4-propylphenol vs. Conventional Phenolic Precursors
As the demand for sustainable and highly selective chemical synthesis grows, the strategic selection of phenolic substrates and ligand precursors has become a critical decision point in drug development and fine chemical...
Author: BenchChem Technical Support Team. Date: April 2026
As the demand for sustainable and highly selective chemical synthesis grows, the strategic selection of phenolic substrates and ligand precursors has become a critical decision point in drug development and fine chemical manufacturing. Alkylphenols serve as foundational building blocks; however, their specific substitution patterns dictate their behavior in both transition-metal and biocatalytic systems.
This guide provides an objective, data-driven comparison of 2-Methyl-4-propylphenol (also known as 4-propyl-o-cresol)[1] against other standard alkylphenols, detailing the causality behind their catalytic reactivity, physical properties, and integration into self-validating experimental workflows.
Structural Causality and Catalytic Behavior
The reactivity of an alkylphenol in oxidative or functionalization pathways is governed by the delicate balance of electronic density and steric hindrance provided by its substituents.
The 2-Methyl-4-propylphenol Advantage
2-Methyl-4-propylphenol (
C10H14O
, MW: 150.22 g/mol ) possesses an ortho-methyl group and a para-propyl chain[1]. This specific architecture provides two distinct catalytic advantages:
Steric Shielding: The ortho-methyl group provides sufficient steric bulk to suppress unwanted radical-mediated dimerization (e.g., biphenol formation) during oxidation, directing the reaction toward highly selective p-benzoquinone formation[2].
Aliphatic Extension: The para-propyl chain offers an extended aliphatic target for stereoselective C-H functionalization. In chemomimetic biocatalytic systems, such as those utilizing the P450 monooxygenase CreJ, the longer propyl chain alters the binding affinity in the active site compared to shorter methyl or ethyl groups, enabling precise pro-S or pro-R hydrogen abstraction[3].
Comparison with Alternative Alkylphenols
2,3,5-Trimethylphenol (TMP): The industry standard for producing 2,3,5-trimethyl-1,4-benzoquinone (a Vitamin E intermediate). While highly reactive, its oxidation traditionally requires quasi-stoichiometric amounts of
CuCl2
or hazardous reagents[2].
p-Ethylphenol: A standard substrate for biocatalytic oxidation. It lacks the ortho-steric shielding of 2-Methyl-4-propylphenol, making it more susceptible to over-oxidation or side-reactions in harsh chemical environments[3].
2,4-Di-tert-butylphenol: Heavily utilized as a bulky ligand precursor in phosphite ligands. Its extreme steric bulk entirely blocks ortho and para functionalization, rendering it useless for quinone synthesis but ideal for stabilizing transition metal centers.
Comparative Performance Analysis
The following table synthesizes the quantitative performance metrics of these alkylphenols across different catalytic environments.
Precursor for functionalized quinones & biocatalysis
> 85%
High (Stereoselective side-chain oxidation)
2,3,5-Trimethylphenol (TMP)
2.70
Vitamin E intermediate synthesis
> 95%
Low (Lacks extended aliphatic chain)
p-Ethylphenol
2.58
Biocatalytic degradation studies
~ 60% (Prone to over-oxidation)
> 90% (Perfect stereoselectivity)
2,4-Di-tert-butylphenol
5.10
Bulky ligand precursor (Phosphites)
N/A (Blocked positions)
N/A (Sterically excluded from active site)
Mechanistic Pathways in Catalysis
To understand how 2-Methyl-4-propylphenol is utilized, we must visualize its divergent catalytic pathways. Traditional transition-metal complexes with organic ligands (like Co(II)-Schiff bases) often suffer from thermodynamically favorable oxidative destruction[2]. Therefore, modern approaches utilize either robust Polyoxometalates (POMs) or engineered biocatalysts.
Caption: Catalytic oxidation pathways of 2-Methyl-4-propylphenol via chemical and biocatalytic systems.
Self-Validating Experimental Protocols
A hallmark of rigorous chemical research is the implementation of self-validating systems. The following protocols integrate internal controls to ensure data integrity and causality.
Protocol A: Highly Selective Oxidation to p-Benzoquinones using Divanadium-Substituted Polyoxotungstates[2]
Causality Statement: We utilize
TBA4H[γ−PW10V2O40]
(a divanadium-substituted
γ
-Keggin polyoxotungstate) because its inorganic framework is immune to the oxidative degradation that plagues organic-ligated catalysts. 35% aqueous
H2O2
is selected as a green oxidant, producing only water as a byproduct[2].
Step-by-Step Methodology:
Substrate Preparation: Dissolve 2-Methyl-4-propylphenol to achieve a concentration of 0.1–0.4 M in 1.0 mL of Acetonitrile (MeCN).
Internal Standard Addition (Validation Step): Add 0.05 M of dodecane. Why? This acts as an inert internal standard for GC/MS to validate mass balance and correct for any solvent evaporation at elevated temperatures.
Catalyst Loading: Add the POM catalyst to achieve a concentration of 0.0015–0.012 M.
Oxidant Injection: Initiate the reaction by injecting 35% aqueous
H2O2
(0.2–1.4 M) under vigorous stirring (500 rpm) at a controlled temperature between 25–80 °C[2].
Reaction Monitoring: Extract 10 µL aliquots at 15-minute intervals. Quench with triphenylphosphine (to reduce unreacted
H2O2
) and analyze via GC/MS and
1H
NMR.
System Validation: Calculate the mass balance by summing the molar amounts of unreacted substrate, target quinone, and side products against the dodecane standard. A mass balance < 95% indicates undetected volatile cleavage products or insoluble polymer formation.
Caption: Self-validating experimental workflow for the selective oxidation of alkylphenols.
Causality Statement: Chemical oxidation of aliphatic C-H bonds in alkylphenols suffers from poor regio- and stereoselectivity. By utilizing the CreJEF/CreHI biocatalytic system (originating from Corynebacterium glutamicum), the highly reactive heme iron(IV)-oxo species (Compound I) is perfectly positioned to abstract the pro-S hydrogen of the alkyl chain, yielding stereopure hydroxylated products[3].
Step-by-Step Methodology:
Enzyme Preparation: Purify CreJ, CreE, and CreF recombinant proteins. Reconstitute the active P450 system in a 50 mM Tris-HCl buffer (pH 7.5).
Substrate Anchoring: Because CreJ requires a phosphate anchoring group, chemically phosphorylate 2-Methyl-4-propylphenol prior to the enzymatic reaction[3].
Biocatalytic Reaction: Combine the phosphorylated substrate (1 mM) with the CreJEF system (2 µM CreJ) and initiate the reaction with the addition of NADH (2 mM).
Incubation: Incubate at 30 °C for 2 hours with gentle agitation.
Chiral Validation (Validation Step): Extract the products using ethyl acetate. Analyze the extract using chiral HPLC (e.g., Chiralcel OD-H column) to validate the enantiomeric excess (ee) of the hydroxylated propyl chain. A racemic mixture indicates a failure of the enzyme's spatial confinement, validating the structural integrity of the active site.
Advanced Synthetic Applications
Beyond oxidation, the structural motifs of alkylphenols like 2-Methyl-4-propylphenol are highly relevant in advanced synthetic methodologies:
Ruthenium-Catalyzed C-H Functionalization: Phenol derivatives can be directed to undergo meta-selective C-H alkylation using a six-membered ruthenacycle active catalyst, allowing for the step-economical synthesis of complex m-alkylphenols[4].
Iridium-Catalyzed Deoxygenation: Para-alkylphenols can be accessed via the site-specific deoxygenation of benzylic alcohols using iridium catalysts with 2-imidazolyl pyridine ligands. The formation of a quinone methide intermediate dictates the site-selectivity, demonstrating how manipulating the phenolic oxygen can drive distal hydrocarbon chemistry[5].
References
PubChem - 2-Methyl-4-propylphenol | C10H14O | CID 87643
Source: National Institutes of Health (NIH)
URL:[Link]
Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system
Source: Proceedings of the National Academy of Sciences (PNAS) / PMC
URL:[Link]
Highly Selective Oxidation of Alkylphenols to p-Benzoquinones with Aqueous Hydrogen Peroxide Catalyzed by Divanadium-Substituted Polyoxotungstates
Source: ACS Catalysis / American Chemical Society
URL:[Link]
Accessing para-Alkylphenols via Iridium-Catalyzed Site-Specific Deoxygenation of Alcohols
Source: The Journal of Organic Chemistry / ACS Publications
URL:[Link]
Synthesis of m-Alkylphenols via a Ruthenium-Catalyzed C–H Bond Functionalization of Phenol Derivatives
Source: Organic Letters / ACS Publications
URL:[Link]
A Senior Application Scientist's Guide to the Robust Validation of a GC-MS Method for 2-Methyl-4-propylphenol Quantification and a Comparison with Alternative Analytical Techniques
In the landscape of pharmaceutical development and environmental monitoring, the precise and reliable quantification of specific chemical entities is paramount. 2-Methyl-4-propylphenol, an alkylphenol of interest due to...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and environmental monitoring, the precise and reliable quantification of specific chemical entities is paramount. 2-Methyl-4-propylphenol, an alkylphenol of interest due to its potential biological activity and environmental presence, demands a robust analytical methodology for its accurate measurement. This guide provides an in-depth, experience-driven validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-Methyl-4-propylphenol. Beyond a mere recitation of procedural steps, this document elucidates the scientific rationale behind each validation parameter, grounded in internationally recognized guidelines. Furthermore, it offers a critical comparison with alternative analytical technologies, furnishing researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific analytical challenges.
The Central Role of GC-MS in Alkylphenol Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for the analysis of volatile and semi-volatile compounds like 2-Methyl-4-propylphenol.[1][2] The power of GC-MS lies in its dual-component nature: the gas chromatograph separates complex mixtures into individual components based on their physicochemical properties, while the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the resulting ions.[1] This combination affords a high degree of specificity and sensitivity, which are critical for regulatory submissions and confident decision-making in research and development.
For phenolic compounds, which can be polar, a derivatization step is often employed prior to GC-MS analysis.[3][4] This chemical modification increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[3][4]
Validation of the GC-MS Method: A Framework for Trustworthiness
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[5] This is not merely a checklist exercise but a scientific investigation into the method's performance characteristics. Our approach is underpinned by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, as well as guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9]
The following sections detail the experimental protocols and acceptance criteria for each validation parameter.
Experimental Workflow: From Sample to Result
The logical flow of our GC-MS method validation is depicted below. Each stage is designed to build upon the previous one, ensuring a comprehensive assessment of the method's capabilities.
Caption: A flowchart illustrating the comprehensive workflow for the validation of the GC-MS method.
Detailed Experimental Protocols
Causality: The first and most critical step is to ensure the method can unequivocally measure 2-Methyl-4-propylphenol without interference from other components in the sample matrix, such as impurities, degradation products, or endogenous substances.[10]
Protocol:
Analyze a blank matrix sample (e.g., placebo formulation, environmental water sample known to be free of the analyte).
Analyze a sample of a known related substance or potential interferent.
Analyze a spiked sample containing 2-Methyl-4-propylphenol and all potential interferents.
Compare the chromatograms. The retention time of the 2-Methyl-4-propylphenol peak should be consistent, and there should be no significant interfering peaks at the same retention time in the blank or interferent-only samples. The mass spectrum of the analyte peak in the spiked sample should be consistent with that of a pure standard.
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.
Protocol:
Prepare a series of at least five calibration standards of 2-Methyl-4-propylphenol spanning the expected concentration range of the samples.
Analyze each standard in triplicate.
Plot the average peak area response against the known concentration.
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be minimal.
Causality: Accuracy reflects the closeness of the measured value to the true value. It is a measure of the systematic error of the method.
Protocol:
Prepare spiked matrix samples at a minimum of three concentration levels (low, medium, and high) within the established range. A minimum of three replicates at each level is required.
Analyze the spiked samples and calculate the percentage recovery of the analyte.
The mean recovery should be within an acceptable range, typically 80-120% for complex matrices and 90-110% for simpler matrices.
Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is a measure of the random error of the method.
Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
The relative standard deviation (RSD) for both repeatability and intermediate precision should typically be ≤ 15% for lower concentrations and ≤ 10% for higher concentrations.
Causality: The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[11][12] These parameters define the sensitivity of the method.
Protocol:
There are several approaches to determine LOD and LOQ. A common method is based on the standard deviation of the response and the slope of the calibration curve:
LOD = 3.3 x (Standard Deviation of the y-intercept / Slope of the calibration curve)
LOQ = 10 x (Standard Deviation of the y-intercept / Slope of the calibration curve)
Alternatively, a signal-to-noise ratio approach can be used, where a signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Causality: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13] This provides an indication of its reliability during routine use.
Protocol:
Identify critical method parameters that could potentially vary during routine analysis (e.g., GC oven temperature ramp rate, injector temperature, flow rate, derivatization reaction time).
Introduce small, deliberate changes to these parameters one at a time.
Analyze a sample under each modified condition and compare the results (e.g., peak area, retention time) to those obtained under the normal operating conditions.
The results should not be significantly affected by these minor variations, demonstrating the method's robustness.
Summary of Validation Parameters and Acceptance Criteria
Validation Parameter
Objective
Typical Acceptance Criteria
Specificity
To ensure the signal is from the analyte of interest.
No interfering peaks at the retention time of the analyte.
Linearity
To demonstrate a proportional relationship between response and concentration.
Correlation coefficient (r²) ≥ 0.995.
Range
To define the concentration interval for reliable quantification.
Established based on linearity, accuracy, and precision data.
Accuracy
To determine the closeness of the measured value to the true value.
To determine the lowest quantifiable concentration.
Signal-to-noise ratio of approximately 10:1.
Robustness
To evaluate the method's reliability with minor parameter variations.
Results should remain within acceptable limits.
Comparative Analysis of Analytical Techniques for 2-Methyl-4-propylphenol Quantification
While GC-MS is a powerful and well-established technique, it is not the only option for the quantification of 2-Methyl-4-propylphenol. The choice of analytical method should be guided by the specific requirements of the analysis, including sensitivity, throughput, cost, and the nature of the sample matrix.
Caption: A comparative relationship diagram of different analytical techniques for alkylphenol quantification based on key performance attributes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a formidable alternative to GC-MS, particularly for polar, non-volatile, and thermally labile compounds.[7][9][14][15] For alkylphenols, LC-MS/MS can often be performed without the need for derivatization, which simplifies sample preparation and reduces the potential for analytical variability.[14] The use of tandem mass spectrometry (MS/MS) provides an extra dimension of specificity, making it highly suitable for complex matrices.[14][15]
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[5][16][17] It is a high-efficiency separation technique that requires minimal sample volume and solvent consumption.[13] For phenolic compounds, CE can offer rapid analysis times.[17] However, its sensitivity is generally lower than that of MS-based methods, and it can be more susceptible to matrix effects.[17]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening technique based on the specific binding of an antibody to the target analyte.[11][18][19] It is a cost-effective method for analyzing a large number of samples and can be very sensitive.[11][18] However, the specificity of ELISA can be a limitation, as antibodies may cross-react with structurally similar compounds, leading to false-positive results.[19] Therefore, ELISA is often used as a preliminary screening tool, with positive results confirmed by a more specific technique like GC-MS or LC-MS/MS.[20]
Comparative Summary
Feature
GC-MS
LC-MS/MS
Capillary Electrophoresis (CE)
ELISA
Principle
Separation by volatility and polarity, detection by mass
Separation by polarity, detection by mass
Separation by charge and size, UV or MS detection
Antigen-antibody binding
Derivatization
Often required for phenols
Generally not required
Not required
Not applicable
Sensitivity
High
Very High
Moderate
High
Specificity
Very High
Very High
Good
Moderate
Throughput
Moderate
High
High
Very High
Cost
Moderate
High
Low
Low
Best For
Definitive quantification, structural elucidation
High-throughput quantification, complex matrices
Rapid analysis of simple mixtures
High-throughput screening
Conclusion: Selecting the Optimal Analytical Strategy
The validation of the GC-MS method presented in this guide demonstrates a robust and reliable approach for the quantification of 2-Methyl-4-propylphenol. The detailed protocols and the rationale behind each validation parameter provide a solid framework for ensuring data integrity and regulatory compliance.
The choice between GC-MS and alternative techniques ultimately depends on the specific analytical needs. For definitive confirmation and quantification, especially in a regulatory context, the high specificity of GC-MS and LC-MS/MS makes them the preferred methods. When high throughput and cost-effectiveness are the primary drivers for a large number of samples, ELISA can be an excellent initial screening tool, followed by confirmatory analysis of positive samples. Capillary Electrophoresis offers a niche for rapid analysis of less complex samples with minimal resource consumption.
As Senior Application Scientists, our recommendation is to adopt a fit-for-purpose approach. A thorough understanding of the analytical challenge, coupled with a comprehensive validation of the chosen method, is the cornerstone of generating high-quality, defensible data in the fields of pharmaceutical sciences and environmental analysis.
References
Thermo Fisher Scientific. (n.d.). Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development.
Tsalgatidou, P. C., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC.
Van De Steene, M., et al. (2010).
Kim, I. S., et al. (2004).
Dasgupta, A., et al. (2002).
Shimadzu. (n.d.). eC187 LC/MS/MS Analysis of Alkylphenol Ethoxylates (APEO) and Alkylphenols (AP).
U.S. Environmental Protection Agency. (2013).
Chan, S. C., & Lee, J. W. (2001). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
Alves, A., et al. (2013). General derivatization mechanism for phenol with MTBSTFA.
Húšková, R., et al. (2019). Analysis of alkylphenols and bisphenols in soils using liquid chromatography-tandem mass spectrometry. Taylor & Francis Online.
Lee, H. B., & Peart, T. E. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed.
Pozo, O. J., et al. (2003). Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. PubMed.
Jrouf, S., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. PMC.
Jeannot, R., et al. (2000). Determination of alkylphenols by GC/negative-ion chemical-ionization MS.
Boyce, M. C. (2008). Development of capillary electrophoresis for the analysis of phenolics and glucoraphanin in Brassica oleracea. Edith Cowan University.
Zhang, Y., et al. (2013). Development of an enzyme-linked immunosorbent assay for octylphenol. Taylor & Francis Online.
Schmitt, P., et al. (1998). Separation of Priority Pollutant Phenols with Coelectroosmotic Capillary Electrophoresis.
Sarmini, K., & Kenndler, E. (1998). Prediction of the separation of phenols by capillary zone electrophoresis.
Jin, Y., et al. (2006). Validation of an enzyme-linked immunosorbent assay (ELISA) for the determination of 4-nonylphenol and octylphenol in surface water samples by LC-ESI-MS.
Sigma-Aldrich. (n.d.). Analysis of Alkylphenols Using New Internal Standards.
Ciesla, L., & Kryszen, J. (2021).
Jonsson, S., et al. (2004).
Oh, S. M., et al. (2002). Improvement of a sensitive enzyme-linked immunosorbent assay for screening estrogen receptor binding activity. PubMed.
Caban, M., et al. (2022). Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. MDPI.
U.S. Geological Survey. (2022). Comparison of the results of enzyme-linked immunosorbent assay (ELISA) to mass-spectrometry based analytical methods for six unregulated contaminants in source water and finished drinking-water samples.
Kivilompolo, M., et al. (2007). Comparison of GC-MS and LC-MS Methods for the Analysis of Antioxidant Phenolic Acids in Herbs. PubMed.
International Organisation of Vine and Wine. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). OIV.
Parker, M., et al. (2018).
Bolz, U., et al. (2000).
Arome Science. (2023). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
Proença, C., et al. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. MDPI.
MetwareBio. (n.d.).
Measurlabs. (2024).
Kivilompolo, M., & Hyötyläinen, T. (2007). Comparison of GC–MS and LC–MS methods for the analysis of antioxidant phenolic acids in herbs.
2-Methyl-4-propylphenol vs 2-methyl-4-isopropylphenol chemical reactivity
2-Methyl-4-propylphenol vs. 2-Methyl-4-isopropylphenol: A Comprehensive Reactivity and Performance Guide Executive Summary: Structural Paradigms In the development of advanced polymer stabilizers, agrochemical intermedia...
Author: BenchChem Technical Support Team. Date: April 2026
2-Methyl-4-propylphenol vs. 2-Methyl-4-isopropylphenol: A Comprehensive Reactivity and Performance Guide
Executive Summary: Structural Paradigms
In the development of advanced polymer stabilizers, agrochemical intermediates, and pharmaceutical precursors, the precise selection of phenolic building blocks is critical. 2-Methyl-4-propylphenol (4-propyl-o-cresol) and its branched isomer 2-methyl-4-isopropylphenol (isocarvacrol) are two closely related ortho-cresol derivatives. While they share identical molecular weights and functional group placements, the geometric divergence at the para-alkyl chain—linear n-propyl versus branched isopropyl—fundamentally alters their steric footprints and electronic distributions. This guide deconstructs how these subtle structural variations dictate their chemical reactivity, regioselectivity, and efficacy as chain-breaking antioxidants.
Electronic & Steric Causality (The "Why")
To understand the divergent behavior of these two phenols, we must analyze the thermodynamic and kinetic parameters governed by their para-substituents.
Steric Footprint & A-Values: The geometry of the alkyl group dictates the accessibility of the aromatic ring. The linear n-propyl group in 2-methyl-4-propylphenol is conformationally flexible, allowing it to rotate away from the aromatic plane, minimizing steric bulk. In contrast, the branched isopropyl group in 2-methyl-4-isopropylphenol creates a rigid "steric wall." This increased bulk significantly raises the activation energy required for incoming reagents to approach the adjacent meta positions (C3 and C5), driving highly regioselective reactions at the unhindered ortho position (C6).
Radical Stabilization (Inductive vs. Hyperconjugative Effects): Both compounds function as excellent antioxidants by donating a hydrogen atom to neutralize reactive oxygen species (ROS), forming a phenoxy radical. The stability of this radical determines the antioxidant's efficiency. The isopropyl group exerts a stronger electron-donating inductive (+I) effect than the n-propyl group, enriching the electron density of the phenoxy radical. While the n-propyl group offers two alpha-hydrogens for hyperconjugation compared to the isopropyl group's single alpha-hydrogen, the superior steric shielding provided by the isopropyl group prevents the phenoxy radicals from undergoing rapid C-C or C-O dimerization. This extends the radical's half-life, making 2-methyl-4-isopropylphenol a more persistent and effective antioxidant ()[1].
Comparative Performance Metrics
The following table synthesizes the physiochemical and reactive properties of both compounds, highlighting how the branched versus linear para-substituent impacts their macroscopic behavior ()[2], ()[3].
To objectively compare the reactivity of these two compounds, the following self-validating protocols are designed to isolate specific chemical behaviors while ensuring internal data integrity.
Objective: Quantify the Hydrogen Atom Transfer (HAT) efficiency and radical stabilization capacity of both phenols.
Causality: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep purple color (absorbing at 517 nm). When reduced by a phenolic hydrogen donor, it becomes a colorless/yellow hydrazine. The rate and extent of this color change directly correlate with the phenol's antioxidant power ()[4].
Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Prepare 10 mM stock solutions of 2-methyl-4-propylphenol and 2-methyl-4-isopropylphenol in methanol.
Reaction Setup: In a 96-well microplate, add 100 µL of the DPPH solution to various concentrations of the phenolic analytes (ranging from 10 µM to 200 µM, 100 µL volume).
Internal Validation Controls:
Positive Control: Trolox or BHT (known antioxidants) to validate assay sensitivity.
Negative Control (Blank): 100 µL methanol + 100 µL DPPH solution to establish baseline absorbance.
Incubation & Measurement: Incubate the plate in the dark at 25°C for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
Data Analysis: Calculate the IC50 (concentration required to scavenge 50% of DPPH radicals). The isopropyl isomer will typically exhibit a lower IC50 (higher efficacy) due to enhanced radical shielding.
Objective: Evaluate the steric influence of the para-alkyl group on Electrophilic Aromatic Substitution (EAS).
Causality: Using a mild electrophile like N-Bromosuccinimide (NBS) in a non-polar solvent prevents over-halogenation. The reaction will naturally favor the most electron-rich and sterically accessible position (C6). By quantifying the ratio of C6-bromo to C3/C5-bromo isomers, we can map the steric shielding provided by the propyl vs. isopropyl groups.
Reaction Setup: Dissolve 5.0 mmol of the target phenol in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Reagent Addition: Cool the solution to 0°C. Slowly add 5.0 mmol of NBS in small portions over 15 minutes to control the reaction exotherm and prevent di-bromination.
Quenching: Stir for 2 hours at room temperature, then quench the reaction with 10 mL of saturated aqueous sodium thiosulfate to neutralize unreacted NBS.
Extraction & Internal Validation: Extract the organic layer and spike it with a known concentration of an internal standard (e.g., 1,4-dibromobenzene) to validate the recovery rate and ensure quantitative accuracy during chromatography.
GC-MS Analysis: Inject the sample into a Gas Chromatograph-Mass Spectrometer. Integrate the peaks corresponding to the mono-brominated isomers. The 2-methyl-4-isopropylphenol will show a near-exclusive preference for C6-bromination, whereas 2-methyl-4-propylphenol will exhibit a higher percentage of minor C3/C5-brominated byproducts.
Mechanistic Pathway Visualizations
Caption: Hydrogen Atom Transfer (HAT) mechanism illustrating the reduction of DPPH by hindered phenols.
Caption: EAS regioselectivity driven by the steric bulk of the para-alkyl group during bromination.
References
National Institute of Standards and Technology (NIST). "2-Methyl-4-propylphenol." NIST Chemistry WebBook, SRD 69. Available at:[Link]
National Institute of Standards and Technology (NIST). "4-Isopropyl-2-methylphenol." NIST Chemistry WebBook, SRD 69. Available at:[Link]
MDPI. "Structural Characterization of Acid DES-Modified Alkaline Lignin and Evaluation of Antioxidant Properties." Forests, 2023. Available at:[Link]
PubMed Central (PMC). "DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols." Molecules, 2024. Available at:[Link]
A Comparative Guide to the Synthesis of 2-Methyl-4-propylphenol: Reproducibility and Protocol Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of fine chemical synthesis, the reliable and reproducible production of key intermediates is paramount. 2-Methyl-4-propylphenol, a signific...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fine chemical synthesis, the reliable and reproducible production of key intermediates is paramount. 2-Methyl-4-propylphenol, a significant building block in the synthesis of various pharmaceuticals and other specialty chemicals, presents a case study in the practical application of classic organic reactions. This guide provides a comprehensive comparison of the most common protocols for its synthesis, with a focus on reproducibility, yield, and the underlying chemical principles that govern these transformations.
Introduction to 2-Methyl-4-propylphenol
2-Methyl-4-propylphenol, also known as 4-propyl-o-cresol, is an alkylated phenol derivative. Its structure, featuring a hydroxyl group and two different alkyl substituents on the aromatic ring, makes it a versatile intermediate for further functionalization. The reliable synthesis of this compound is therefore a critical step in many multi-step synthetic routes. The primary and most-explored synthetic strategy involves the electrophilic alkylation of o-cresol with a propylating agent. This guide will delve into the nuances of this approach, comparing protocols that utilize different catalytic systems.
Core Synthesis Strategy: Friedel-Crafts Alkylation of o-Cresol
The dominant method for synthesizing 2-Methyl-4-propylphenol is the Friedel-Crafts alkylation of o-cresol. This electrophilic aromatic substitution reaction introduces a propyl group onto the aromatic ring of o-cresol. The choice of propylating agent and catalyst significantly impacts the reaction's efficiency, selectivity, and, ultimately, its reproducibility. The hydroxyl group of o-cresol is an activating group, directing the incoming electrophile to the ortho and para positions. Since the ortho position is already occupied by a methyl group, the primary product of this reaction is the para-substituted 2-Methyl-4-propylphenol.
Protocol 1: Lewis Acid Catalysis with Aluminum Chloride (AlCl₃) and Propylene
This classical approach to Friedel-Crafts alkylation employs a strong Lewis acid, aluminum chloride, to activate the alkylating agent, propylene.
Mechanistic Rationale
Aluminum chloride is a potent Lewis acid that interacts with the π-bond of propylene, polarizing it and generating a carbocation-like species. This electrophile is then attacked by the electron-rich aromatic ring of o-cresol. The use of a gaseous alkylating agent like propylene requires a closed system or a continuous flow setup.
A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a thermometer. The flask is charged with anhydrous aluminum chloride (0.1 mol) and anhydrous toluene (200 mL) under a nitrogen atmosphere.
The mixture is cooled to 0-5 °C in an ice bath.
A solution of o-cresol (1.0 mol) in anhydrous toluene (100 mL) is added dropwise to the stirred suspension over 30 minutes, ensuring the temperature remains below 10 °C.[1]
Propylene gas is then bubbled through the reaction mixture at a steady rate for 4-6 hours, maintaining the reaction temperature at 20-25 °C.[1]
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Upon completion, the reaction mixture is carefully poured into a beaker containing ice-cold 1 M hydrochloric acid (300 mL) with vigorous stirring to quench the reaction and dissolve the aluminum salts.[1]
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL).[1]
The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).[1]
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[1]
The crude product is purified by vacuum distillation to yield 2-Methyl-4-propylphenol.[1][2]
Discussion on Reproducibility: The use of anhydrous AlCl₃ is critical, as moisture will deactivate the catalyst. The rate of propylene addition and efficient stirring are key to ensuring a consistent reaction and minimizing side reactions. The work-up procedure must be performed carefully to avoid the formation of emulsions. The yield can be variable if the reaction conditions are not strictly controlled.
Protocol 2: Brønsted Acid Catalysis with Sulfuric Acid (H₂SO₄) and Isopropanol
This method utilizes a strong Brønsted acid, sulfuric acid, and a more conveniently handled liquid alkylating agent, isopropanol.
Mechanistic Rationale
Concentrated sulfuric acid protonates the hydroxyl group of isopropanol, leading to the formation of a secondary carbocation (isopropyl cation) after the loss of a water molecule. This carbocation then acts as the electrophile in the Friedel-Crafts alkylation of o-cresol. The reaction is typically carried out at a slightly elevated temperature to facilitate the dehydration of the alcohol.
In a clean, dry Erlenmeyer flask, combine o-cresol (e.g., 0.1 mol) and isopropanol (e.g., 0.12 mol).[3]
Cool the mixture in an ice bath.
Slowly and with constant swirling, add concentrated sulfuric acid (e.g., 4.0 mL) dropwise to the cooled reaction mixture.[3] Maintain the temperature below 10°C during the addition.
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Let the reaction proceed for a specified time (e.g., 1-2 hours), with occasional swirling. Reaction progress can be monitored by TLC.
To quench the reaction, carefully pour the reaction mixture over a generous amount of crushed ice in a beaker.[3]
Once the ice has melted, add deionized water to precipitate the organic product.[3]
Isolate the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water to remove any residual acid.[3]
For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane or ether, washed with saturated sodium bicarbonate solution until effervescence ceases, then with water, and finally dried over anhydrous sodium sulfate.
The solvent is removed by rotary evaporation, and the product can be further purified by vacuum distillation or column chromatography.[2][5]
Discussion on Reproducibility: The slow and controlled addition of sulfuric acid is crucial to prevent excessive heat generation and potential side reactions such as sulfonation of the aromatic ring. The molar ratio of alcohol to cresol can influence the extent of di-alkylation.[6] The work-up with ice and water is an effective way to precipitate the product and remove the acid catalyst. The reproducibility of this method is generally good if the temperature and addition rate are carefully controlled.
Protocol 3: Heterogeneous Catalysis with Zeolites and Propylene/Isopropanol
The use of solid acid catalysts like zeolites offers a more environmentally friendly and often more selective alternative to traditional Lewis and Brønsted acids.
Mechanistic Rationale
Zeolites are crystalline aluminosilicates with a porous structure and acidic sites (both Brønsted and Lewis acid sites). These acidic sites can activate the alkylating agent (propylene or isopropanol) to generate the electrophilic carbocation within the zeolite's pores. The shape-selective nature of zeolites can influence the regioselectivity of the reaction, favoring the formation of the para-isomer and potentially reducing the formation of bulky di-alkylated byproducts.[7][8]
Solvent (e.g., a high-boiling hydrocarbon) or solvent-free conditions
High-pressure reactor (for propylene)
Procedure:
The zeolite catalyst is activated by heating under vacuum or a flow of inert gas to remove adsorbed water.[11]
The activated catalyst is charged into a suitable reactor (e.g., a stirred autoclave for batch reactions or a packed-bed reactor for continuous flow).[7]
o-Cresol and the alkylating agent (isopropanol or propylene) are introduced into the reactor. The reaction can be carried out in the liquid or gas phase.[9]
The reaction is conducted at elevated temperatures (typically 150-300°C) and, if using propylene, under pressure.[7]
After the reaction, the solid catalyst is separated by filtration.
The liquid product mixture is then worked up and purified, typically by vacuum distillation.[2]
Data and Reproducibility
Parameter
Reported Value
Source
Yield
60-85% (highly dependent on catalyst and conditions)
Discussion on Reproducibility: The activity and selectivity of zeolite catalysts are highly dependent on their specific type (e.g., pore size, acidity) and pre-treatment.[11] Catalyst deactivation due to coking can be an issue, especially at higher temperatures, which can affect reproducibility over multiple runs. However, the ease of catalyst separation and the potential for regeneration are significant advantages. The reproducibility within a single batch, with a well-characterized catalyst, is generally high.
Visualization of Synthesis Workflows
Friedel-Crafts Alkylation with AlCl₃ and Propylene
Caption: Workflow for AlCl₃-catalyzed synthesis.
Friedel-Crafts Alkylation with H₂SO₄ and Isopropanol
Caption: Workflow for H₂SO₄-catalyzed synthesis.
Comparative Analysis and Expert Insights
Feature
AlCl₃ / Propylene
H₂SO₄ / Isopropanol
Zeolite / Propylene or Isopropanol
Catalyst Handling
Moisture sensitive, corrosive
Corrosive, strong acid handling
Solid, easy to handle and separate
Alkylating Agent
Gas, requires pressure equipment
Liquid, easy to handle
Gas or liquid
Reaction Conditions
Low temperature
Low to moderate temperature
High temperature and pressure (for gas)
Yield
Moderate to good
Moderate
Good to excellent
Selectivity
Good, but can have polyalkylation
Good, potential for sulfonation
Excellent, often shape-selective
Work-up
Aqueous quench, extraction
Aqueous quench, precipitation/extraction
Simple filtration of catalyst
Reproducibility
Moderate, sensitive to conditions
Good, with careful control
High with consistent catalyst
Environmental Impact
Waste from catalyst quenching
Acidic waste
Greener, catalyst is recyclable
Expertise & Experience:
Choice of Catalyst: The selection of the catalyst is a critical decision. While AlCl₃ is a powerful and widely used Lewis acid, its hygroscopic nature and the generation of acidic waste during work-up are significant drawbacks in terms of reproducibility and environmental impact.[11] Sulfuric acid offers a more straightforward procedure with a liquid alcohol, but the risk of sulfonation and the corrosive nature of the acid require careful handling.[6] Zeolites represent a more modern and sustainable approach, offering high selectivity and ease of separation.[7][8] The choice often depends on the scale of the synthesis, available equipment, and environmental considerations. For large-scale industrial production, a continuous flow process with a solid acid catalyst is often preferred.
Controlling Regioselectivity: The primary directing effect of the hydroxyl group in o-cresol favors para-substitution. However, the reaction conditions can influence the formation of other isomers. In general, lower temperatures tend to favor kinetic control, which can sometimes lead to different isomer ratios. The shape-selective nature of zeolites is particularly advantageous for maximizing the yield of the desired 4-propyl isomer.
Minimizing Byproducts: The formation of di- and poly-alkylated products is a common issue in Friedel-Crafts alkylations. Using a molar excess of the aromatic substrate (o-cresol) can help to minimize this.[6] The choice of catalyst also plays a role; the confined spaces within zeolite pores can sterically hinder the formation of bulkier poly-alkylated products.
Conclusion
The synthesis of 2-Methyl-4-propylphenol via Friedel-Crafts alkylation of o-cresol is a well-established transformation with several viable protocols. The choice between Lewis acid, Brønsted acid, or solid acid catalysis depends on a balance of factors including yield, selectivity, scalability, and environmental concerns. For laboratory-scale synthesis, the sulfuric acid-catalyzed reaction with isopropanol offers a convenient and reasonably reproducible method. For larger-scale and more environmentally conscious processes, the use of recyclable solid acid catalysts like zeolites is a highly attractive and increasingly adopted strategy. This guide provides the foundational knowledge for researchers to select and optimize a synthesis protocol that best suits their specific needs, ensuring a reproducible and efficient route to this valuable chemical intermediate.
Cross-validation of spectroscopic data for 2-Methyl-4-propylphenol
High-Resolution Platforms vs. Benchtop Systems: Cross-Validation of Spectroscopic Data for 2-Methyl-4-propylphenol Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of certifying r...
Author: BenchChem Technical Support Team. Date: April 2026
High-Resolution Platforms vs. Benchtop Systems: Cross-Validation of Spectroscopic Data for 2-Methyl-4-propylphenol
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of certifying reference standards for fine chemicals and drug development intermediates. The compound 2-Methyl-4-propylphenol ()[1]—a critical phenolic intermediate and [2]—presents a unique analytical challenge due to the prevalence of its positional isomers.
This guide objectively compares the performance of a High-Resolution Orthogonal Platform (HROP) against a Standard Benchtop System (SBS) . By cross-validating spectroscopic data, we establish a self-validating framework that eliminates the common pitfalls of[3].
Mechanistic Rationale: The Necessity of Orthogonal Cross-Validation
Why do standard benchtop systems fail to provide definitive structural proof for 2-Methyl-4-propylphenol?
Mass Spectrometry (MS): Single-quadrupole GC-MS provides a nominal mass of 150 Da. However, isomeric phenols (e.g., 2-propyl-4-methylphenol or 3-methyl-4-propylphenol) yield nearly identical electron ionization (EI) fragmentation patterns.
Nuclear Magnetic Resonance (NMR): A 60 MHz benchtop NMR suffers from second-order coupling and overlapping aromatic signals, making it impossible to definitively assign the 1,2,4-trisubstituted benzene ring.
Vibrational Spectroscopy (IR): While IR confirms the presence of the phenolic -OH and aromatic ring, it lacks the spatial resolution to determine the exact positions of the methyl and propyl groups.
By employing an HROP, we synthesize exact mass data (HRMS) with atomic-level connectivity (2D NMR) and functional group confirmation (FT-IR). This orthogonal approach ensures that the limitations of one technique are compensated by the strengths of another, creating a robust, self-validating system.
Comparative Analysis: HROP vs. SBS
Table 1: Performance Comparison for 2-Methyl-4-propylphenol Analysis
Parameter
High-Resolution Orthogonal Platform (HROP)
Standard Benchtop System (SBS)
Impact on Structural Validation
Mass Accuracy
< 2 ppm (Exact Mass: 150.1045 Da)
± 0.5 Da (Nominal Mass: 150 Da)
HROP confirms the exact elemental composition (C10H14O); SBS cannot rule out isobars.
NMR Resolution
600 MHz: Baseline separation of multiplets
60 MHz: Overlapping aromatic signals
HROP allows definitive J-coupling analysis for the 1,2,4-substitution pattern.
Isomer Differentiation
Definitive (via 2D HMBC/HSQC correlations)
Ambiguous (relies on GC retention indices)
HROP prevents the false-positive identification of positional isomers.
System Suitability
Built-in lock mass & internal standards
External calibration only
HROP provides continuous, real-time self-validation during the analytical run.
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthiness, every protocol must operate as a self-validating system. The following methodologies detail the superior HROP workflow.
Protocol A: High-Resolution LC-MS (ESI-QTOF)
Sample Preparation: Dissolve 1.0 mg of 2-Methyl-4-propylphenol in 1.0 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).
System Suitability Test (SST): Inject a standard tuning mix (e.g., Agilent ESI-L) prior to the sample.
Causality: This verifies mass accuracy (<2 ppm) and resolution (>20,000 FWHM), ensuring the instrument can resolve the exact mass of the protonated molecule [M+H]+ at m/z 151.1123.
Acquisition: Run the sample in positive ESI mode. Infuse a lock-mass solution (e.g., Leucine Enkephalin) continuously via a reference sprayer.
Causality: The lock-mass provides real-time mass drift correction, making the mass assignment self-validating and immune to environmental or thermal fluctuations.
Data Processing: Extract the ion chromatogram for m/z 151.1123 and calculate the mass error.
Protocol B: 1H and 13C NMR (600 MHz)
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).
SST: Acquire a 1D 1H spectrum of a known reference (e.g., ethylbenzene) to verify magnetic field homogeneity.
Causality: A linewidth at half height of < 0.6 Hz guarantees that the fine J-couplings of the aromatic protons will be fully resolved, preventing misinterpretation of the splitting patterns.
Causality: The HMBC experiment is critical. It correlates the phenolic -OH and methyl protons to the specific quaternary carbons on the aromatic ring, providing absolute proof of the 2-methyl-4-propyl regiochemistry.
Data Processing: Apply phase and baseline corrections. Reference all chemical shifts to the internal TMS signal at 0.00 ppm.
Protocol C: FT-IR (ATR Mode)
SST: Collect a background spectrum of the clean diamond ATR crystal.
Causality: Verifies the absence of cross-contamination and establishes an acceptable signal-to-noise ratio for the baseline.
Acquisition: Place 2 mg of the neat sample directly onto the ATR crystal. Apply consistent pressure and collect 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.
Data Processing: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the infrared beam.
Data Synthesis & Quantitative Comparison
The integration of these orthogonal datasets yields a comprehensive structural profile that standard benchtop systems cannot match.
Table 2: Cross-Validated Spectroscopic Features of 2-Methyl-4-propylphenol
Technique
Key Spectral Features
Structural Assignment
HRMS (ESI+)
m/z 151.1121 (Observed)
[M+H]+ (Calculated for C10H15O: 151.1123, error < 1.5 ppm)
Orthogonal spectroscopic cross-validation workflow for structural certification.
Conclusion
While the Standard Benchtop System (SBS) provides rapid, cost-effective preliminary data, it lacks the resolving power required for definitive isomeric differentiation. The High-Resolution Orthogonal Platform (HROP) is the superior choice for pharmaceutical reference standard certification, offering unambiguous structural proof through exact mass measurements and 2D NMR connectivity.
References
Title: PubChem Compound Summary for CID 87643, 2-Methyl-4-propylphenol
Source: National Center for Biotechnology Information (PubChem)
URL:[Link]
Title: Effect of Torrefaction on the Structure and Pyrolysis Behavior of Lignin
Source: Energy & Fuels (ACS Publications)
URL:[Link]
Title: Common mistakes in cross-validating classification models
Source: Analytical Methods (Royal Society of Chemistry)
URL:[Link]
A Procedural Guide to the Safe Disposal of 2-Methyl-4-propylphenol
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Methyl-4-propylphenol (CAS 18441-56-0), a compound used in research and development. Adherence to these protocols is crit...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Methyl-4-propylphenol (CAS 18441-56-0), a compound used in research and development. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The information herein is intended for researchers, scientists, and drug development professionals trained in handling hazardous chemicals.
Hazard Assessment and Risk Mitigation
Understanding the inherent risks of 2-Methyl-4-propylphenol is the foundation of its safe management. This compound is classified as hazardous, and its potential effects necessitate stringent safety measures.
1.1 Summary of Hazards
2-Methyl-4-propylphenol presents multiple health and environmental risks. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is known to cause serious eye and skin irritation and may lead to respiratory irritation or an allergic skin reaction.[1][2][3] During combustion, it can emit toxic fumes.[1]
Hazard Classification
Description
Source
Acute Toxicity
Harmful if swallowed, in contact with skin, or inhaled.
1.2. Essential Personal Protective Equipment (PPE)
Before handling or initiating any disposal procedures for 2-Methyl-4-propylphenol, the following PPE is mandatory. The causality behind each selection is to create a complete barrier between the professional and the chemical, preventing all routes of exposure.
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield. This dual protection is essential to prevent contact with splashes or vapors that can cause serious eye damage.[1][5]
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit. This prevents skin contact, which can cause irritation and absorption of the harmful compound.[1][5]
Respiratory Protection: All handling should occur within a certified chemical fume hood.[1] If the potential for generating dust or aerosols exists and ventilation is inadequate, a NIOSH-approved respirator is required to prevent respiratory tract irritation.[5]
General Hygiene: A safety shower and eye wash station must be readily accessible.[1] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[6]
Emergency Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination. The procedure varies based on the spill's scale.
2.1. Immediate Actions
Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the area, except for those involved in the cleanup.[6][7]
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood, to disperse vapors.
Secure the Area: Control entry to the spill zone and eliminate all sources of ignition.[7]
2.2. Spill Cleanup Procedure
Don PPE: Equip yourself with the full range of PPE described in Section 1.2.
Containment: For liquid spills, use an inert, non-combustible absorbent material like sand, diatomite, or a commercial chemical absorbent.[2] For solid spills, cover with a plastic sheet to prevent dust from becoming airborne.[6]
Neutralization (Recommended for Phenols): Cover the spill with dry lime or soda ash.[1] This step helps to neutralize the phenolic compound, reducing its reactivity and hazard.
Collection: Carefully sweep or scoop the absorbed and neutralized material into a suitable, sealable, and clearly labeled container for hazardous waste.[1][5] Avoid actions that generate dust.
Decontamination: Wash the spill site thoroughly with soap and water once the material has been completely removed.[1] Collect the cleaning water and any contaminated materials for disposal as hazardous waste.
Final Disposal: The sealed container holding the spill cleanup waste must be disposed of following the procedures outlined in Section 3.
Caption: Workflow for responding to a 2-Methyl-4-propylphenol spill.
Standard Disposal Procedure
2-Methyl-4-propylphenol and any materials contaminated with it must be treated as hazardous waste.[7][8] It is imperative that this waste is not mixed with general refuse or discharged into the sewer system.[2][7]
Step 1: Waste Collection and Segregation
Collect all waste containing 2-Methyl-4-propylphenol (e.g., residual chemical, contaminated PPE, cleanup materials) in a designated, chemically compatible, and sealable container.[5] The container must be clearly labeled with "Hazardous Waste" and the chemical name "2-Methyl-4-propylphenol." Do not mix this waste with other incompatible chemical waste streams.
Step 2: Temporary Storage
Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][6] The storage area should be secure and accessible only to authorized personnel.
Step 3: Final Disposal
The definitive disposal of phenolic waste must be conducted by a licensed and certified hazardous waste disposal contractor.[3][4] The preferred and most effective method of disposal is high-temperature incineration.
Causality of Incineration: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][4] This process ensures the complete thermal decomposition of the toxic organic molecule into less harmful components like carbon dioxide and water, preventing its release and persistence in the environment.
Step 4: Documentation and Compliance
Maintain meticulous records of waste generation, storage, and disposal, including consignment notes provided by the disposal contractor. Disposal must be carried out in strict accordance with all applicable local, regional, and national environmental regulations.[1][6]
Caption: Decision tree for the proper disposal of 2-Methyl-4-propylphenol waste.
References
Santa Cruz Biotechnology, Inc. (2016, December 5). Safety Data Sheet: 2-Methylphenol.
Tsetse. (n.d.).
Australian Department of Health. (2023, June 26).
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87643, 2-Methyl-4-propylphenol. Retrieved from [Link]
CPAchem Ltd. (2023, November 1).
Cheméo. (n.d.). Chemical Properties of 2-Methyl-4-propylphenol (CAS 18441-56-0). Retrieved from [Link]
Chem-Impex. (n.d.). 2-Methoxy-4-propylphenol.
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BenchChem. (2025). Proper Disposal of 2-(Aminomethyl)
National University of Singapore. (1988, August 6). Environmental Public Health (Toxic Industrial Waste)
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol.
Chemius. (n.d.).
Carl ROTH. (n.d.).
Cornell University Environment, Health and Safety. (n.d.). Phenol SOP.
Personal protective equipment for handling 2-Methyl-4-propylphenol
Comprehensive Safety and Operational Guide for Handling 2-Methyl-4-propylphenol (CAS 18441-56-0) As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who utilize alk...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide for Handling 2-Methyl-4-propylphenol (CAS 18441-56-0)
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who utilize alkylated phenols like 2-Methyl-4-propylphenol (also known as 4-propyl-o-cresol)[1]. This compound is highly valued as a [2], an end-capping agent in[3], and a precursor in [4]. However, the very structural features that make this compound synthetically valuable also make it a formidable occupational hazard.
This guide provides a self-validating, step-by-step operational protocol for handling 2-Methyl-4-propylphenol, ensuring that your laboratory maintains the highest standards of safety and scientific integrity.
Part 1: Chemical Identity & Hazard Causality
To design an effective safety protocol, we must first understand the molecular causality of the hazard. 2-Methyl-4-propylphenol is a substituted phenol, and its toxicity is driven by two synergistic structural features:
The Penetration Factor: The propyl group significantly increases the molecule's lipophilicity, giving it an octanol/water partition coefficient (LogP) of approximately 3.3 to 3.36[1][5]. This high lipophilicity allows the compound to rapidly bypass the skin's protective lipid bilayer.
The Damage Factor: Once inside the tissue, the reactive phenolic hydroxyl group denatures cellular proteins, leading to rapid cellular necrosis and severe chemical burns. Because phenols can act as local anesthetics, the onset of pain may be delayed, increasing the risk of severe exposure before the user realizes a spill has occurred.
Figure 1: Mechanistic pathway of 2-Methyl-4-propylphenol dermal toxicity and cellular damage.
Airborne dust hazard during weighing; requires local exhaust[2].
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling lipophilic phenols. The following matrix outlines the required gear and the scientific rationale behind each choice.
PPE Category
Recommended Material / Specification
Scientific Rationale
Hand Protection
Neoprene or Butyl Rubber gloves (≥0.4 mm thickness)
Phenols rapidly permeate standard thin latex or nitrile gloves. Neoprene provides a superior chemical barrier against alkylphenols.
Eye Protection
Indirect Vented Chemical Goggles
Protects against corrosive dust particulates and liquid splashes. Standard safety glasses leave the orbital area exposed.
Prevents dust accumulation on street clothes. The apron adds an impermeable barrier against lipophilic penetration.
Respiratory
N95/P100 Particulate Respirator
Required if weighing outside a controlled fume hood due to the [2].
Part 3: Standard Operating Procedure (SOP): Dispensing & Handling
Because 2-Methyl-4-propylphenol presents as a solid crystalline powder at room temperature[2], the primary exposure route during experimental setup is dust inhalation and surface contamination.
Figure 2: Step-by-step operational workflow for handling 2-Methyl-4-propylphenol in the lab.
Step-by-Step Methodology: Safe Weighing and Dissolution
Fume Hood Preparation: Ensure the fume hood sash is pulled down to the lowest workable level. Lay down a disposable, chemical-resistant bench pad to catch any stray crystalline powder.
Static Control: Alkylphenol powders can be prone to static cling. Use an anti-static gun (e.g., Zerostat) on your weighing boat and use a grounded metal spatula to prevent the powder from dispersing into the air.
Weighing: Carefully transfer the white to off-white crystalline powder[2] into a tared weighing boat. Close the chemical container immediately to prevent moisture ingress and vapor release.
Dissolution: Transfer the solid into your reaction vessel. If utilizing the compound as an end-capping agent for polycarbonates[3], dissolve it in the appropriate organic solvent (e.g., dichloromethane) before introducing it to the main reaction mixture.
Decontamination: Do NOT use water to clean spatulas or glassware initially. Because of its high LogP[1], the compound is poorly soluble in water. Rinse all tools with ethanol or acetone first, collecting the rinsate in a designated hazardous waste container, followed by a standard soap and water wash.
Part 4: Emergency Response & Spill Management
Trust in a safety protocol comes from knowing exactly how to handle failures. If 2-Methyl-4-propylphenol contacts the skin, standard water washing can actually exacerbate the injury by spreading the lipophilic chemical over a larger surface area without washing it away.
Skin Exposure Protocol:
Immediately remove contaminated clothing.
Swab the affected area with Polyethylene Glycol (PEG 300 or 400) or isopropyl alcohol. PEG effectively solubilizes the phenol, pulling it out of the epidermal layer.
After 15 minutes of PEG/alcohol swabbing, flush the area with copious amounts of water.
Seek immediate medical attention, bringing the SDS for CAS 18441-56-0[2].
Bench Spill Protocol:
Cover the spilled powder with a damp absorbent pad to prevent dust aerosolization.
Carefully sweep the material into a sealable glass or heavy-duty polyethylene container.
Wipe the spill area with ethanol-soaked rags to remove residual lipophilic traces, followed by a final wash with a high-pH detergent.
Part 5: Waste Disposal Logistics
Alkylphenols are highly toxic to aquatic life and can cause long-term environmental damage[6].
Liquid Waste Segregation: Never mix phenolic waste with halogenated waste unless specifically required by your institutional solvent waste guidelines. Label the container clearly as "Toxic Phenolic Waste - Contains 2-Methyl-4-propylphenol".
Solid Waste: Dispose of all contaminated gloves, bench pads, and weighing boats in a solid hazardous waste bin. Do not throw them in standard municipal trash.
References
Zibo Hangyu Biotechnology Development Co., Ltd. "2-Methyl-4-propylphenol, CasNo.18441-56-0". LookChem.[Link]
National Center for Biotechnology Information . "2-Methyl-4-propylphenol | C10H14O | CID 87643". PubChem. [Link]